Ac-DNLD-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRXVTUFUKLDZ-TUFLPTIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Ac-DNLD-AMC Cleavage by Caspase-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Ac-DNLD-AMC by caspase-3, a key executioner enzyme in the apoptotic cascade. This document details the molecular mechanism of this interaction, presents quantitative kinetic data, outlines a detailed experimental protocol for its measurement, and provides visualizations of the key pathways and processes.
Introduction to Caspase-3 and Substrate Recognition
Caspase-3, a member of the cysteine-aspartic acid protease family, plays a central role in the execution phase of apoptosis. It exists as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by initiator caspases like caspase-8 or caspase-9. The active enzyme is a heterodimer composed of two large (p17/p20) and two small (p12) subunits.
The catalytic activity of caspase-3 relies on a Cys-His catalytic dyad within its active site. Specifically, the thiol group of Cysteine-163 acts as a nucleophile, while the imidazole ring of Histidine-121 functions as a general acid-base. Caspase-3 recognizes and cleaves its substrates after a specific four-amino-acid sequence, with a stringent requirement for an aspartic acid residue at the P1 position. While the canonical recognition motif for caspase-3 is DEVD (Asp-Glu-Val-Asp), recent studies have highlighted the DNLD (Asp-Asn-Leu-Asp) sequence as a more selective substrate.
The Molecular Mechanism of this compound Cleavage
The cleavage of this compound by caspase-3 is a two-step enzymatic reaction involving the formation of a covalent intermediate.
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Nucleophilic Attack: The catalytic dyad, with Cys-163 in its thiolate form, initiates a nucleophilic attack on the carbonyl carbon of the P1 aspartate residue of the this compound substrate. This forms a tetrahedral intermediate.
-
Acyl-Enzyme Intermediate Formation and AMC Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between the P1 aspartate and the AMC (7-amino-4-methylcoumarin) fluorophore. The AMC is released, and an acyl-enzyme intermediate is formed, where the Ac-DNLD portion of the substrate is covalently attached to the Cys-163 residue.
-
Hydrolysis and Enzyme Regeneration: A water molecule, activated by His-121, hydrolyzes the acyl-enzyme intermediate. This releases the Ac-DNLD peptide and regenerates the active enzyme, allowing it to proceed with another catalytic cycle.
The release of the AMC fluorophore results in a significant increase in fluorescence, which can be monitored in real-time to quantify caspase-3 activity.
Structural Basis for DNLD Selectivity
The DNLD sequence confers higher selectivity for caspase-3 over other executioner caspases, such as caspase-7. This selectivity is attributed to specific interactions within the S2 and S3 subsites of the caspase-3 active site. The asparagine (N) at the P3 position of the substrate forms a favorable interaction with the Ser209 residue in the S3 subsite of caspase-3.[1] Furthermore, the leucine (L) at the P2 position fits snugly into the hydrophobic S2 pocket of caspase-3.[1] These interactions contribute to the efficient and selective recognition and cleavage of the DNLD sequence by caspase-3.[1]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters associated with the cleavage of fluorogenic substrates by caspase-3.
| Parameter | Substrate | Value | Reference |
| Michaelis Constant (Km) | Ac-DEVD-AMC | 10 µM | [2] |
| This compound | Similar to Ac-DEVD-AMC* | [1] | |
| Catalytic Rate Constant (kcat) | Ac-DEVD-AMC | Not explicitly found | |
| This compound | Similar to Ac-DEVD-AMC** | [1] | |
| Catalytic Efficiency (kcat/Km) | Ac-DEVD-AMC | Not explicitly found | |
| This compound | Similar to Ac-DEVD-AMC*** | [1] | |
| Excitation Wavelength (AMC) | N/A | 354-380 nm | [3] |
| Emission Wavelength (AMC) | N/A | 442-460 nm | [3] |
*Based on studies indicating that Ac-DNLD-MCA is cleaved as efficiently as Ac-DEVD-MCA by caspase-3, suggesting a similar binding affinity.[1] **As the cleavage efficiency is reported to be similar to that of Ac-DEVD-MCA, it is inferred that the turnover rate is also comparable.[1] ***The overall catalytic efficiency is stated to be similar between Ac-DNLD-MCA and Ac-DEVD-MCA for caspase-3.[1]
Experimental Protocols
This section provides a detailed methodology for a standard in vitro assay to measure the cleavage of this compound by purified active caspase-3.
Materials and Reagents
-
Purified, active recombinant human caspase-3
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer:
-
20 mM HEPES, pH 7.5
-
10% Glycerol
-
2 mM Dithiothreitol (DTT)
-
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation and emission filters for AMC
Experimental Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare the Assay Buffer fresh before use by adding DTT to the HEPES and glycerol solution.
-
Dilute the purified active caspase-3 to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer to a final volume of 100 µL.
-
Purified active caspase-3 solution.
-
-
Include appropriate controls:
-
Negative Control: Assay Buffer without caspase-3.
-
Inhibitor Control (Optional): Pre-incubate caspase-3 with a specific inhibitor (e.g., Ac-DNLD-CHO) for 10-15 minutes at room temperature before adding the substrate.
-
-
-
Initiation of the Reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock in Assay Buffer. The final concentration in the assay should be optimized, but a starting point of 20-50 µM is recommended.
-
Add the this compound working solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the values obtained for the experimental wells.
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Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.
-
The initial rate of the reaction (V0) can be determined from the linear portion of the curve.
-
To determine kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of the this compound substrate, and the initial rates plotted against substrate concentration, followed by fitting to the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathway of Caspase-3 Activation
Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.
Experimental Workflow for this compound Cleavage Assay
Caption: Workflow for measuring this compound cleavage by caspase-3.
Mechanism of this compound Cleavage by Caspase-3
Caption: Catalytic mechanism of this compound cleavage by caspase-3.
References
Ac-DNLD-AMC: A Highly Selective Fluorogenic Substrate for Precise Caspase-3 Activity Monitoring in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin (Ac-DNLD-AMC) fluorogenic substrate and its application in the study of apoptosis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the utility of this compound for the specific and sensitive detection of caspase-3 activity. This document details the underlying mechanism of action, presents key performance data, and provides detailed experimental protocols for its use in both biochemical and cell-based assays.
Introduction to this compound and its Significance in Apoptosis Research
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key executioner in the apoptotic cascade is caspase-3, a cysteine-aspartic protease that, once activated, cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The measurement of caspase-3 activity is therefore a critical tool for researchers studying apoptosis and for the development of therapeutic agents that modulate this pathway. This compound is a highly specific, fluorogenic substrate designed for the sensitive detection of caspase-3 activity. It consists of a four-amino-acid peptide sequence (DNLD) that is selectively recognized and cleaved by caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3, the AMC moiety is released, resulting in a quantifiable fluorescent signal.
A primary advantage of the DNLD peptide sequence is its remarkable selectivity for caspase-3 over other members of the caspase family, such as caspase-7, -8, and -9.[1] This high specificity is a significant improvement over the more commonly used DEVD peptide sequence, which can be cleaved by other caspases, potentially leading to less precise measurements of caspase-3 activity.[1] The use of this compound allows for the targeted and accurate quantification of caspase-3 activity, making it an invaluable tool for apoptosis research and drug discovery.
Quantitative Data
The following tables summarize the available quantitative data for the DNLD peptide sequence, highlighting its selectivity. For comparative purposes, data for the commonly used DEVD sequence is also provided where available.
Table 1: Inhibitor Specificity of DNLD vs. DEVD Peptide Aldehydes
| Inhibitor | Target Caspase | Apparent Inhibition Constant (Kiapp) (nM) |
| Ac-DNLD-CHO | Caspase-3 | 0.68 |
| Caspase-7 | 55.7 | |
| Caspase-8 | >200 | |
| Caspase-9 | >200 | |
| Ac-DEVD-CHO | Caspase-3 | 0.23 |
| Caspase-7 | 1.6 | |
| Caspase-8 | 9.4 | |
| Caspase-9 | Not Reported |
Data sourced from Yoshimori et al., BMC Pharmacology 2007, 7:8.[1]
Table 2: Substrate Cleavage Specificity of DNLD vs. DEVD Peptide-MCA
| Substrate | Caspase-3 Cleavage | Caspase-7 Cleavage | Caspase-8 Cleavage | Caspase-9 Cleavage |
| Ac-DNLD-MCA | Efficient | Negligible | Negligible | Negligible |
| Ac-DEVD-MCA | Efficient | Efficient | Some | Some |
Data interpretation from Yoshimori et al., BMC Pharmacology 2007, 7:8.[1]
Table 3: Kinetic Parameters of Caspase-3 Substrates
| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |
| This compound | Not Reported | Not Reported |
| Ac-DEVD-AMC | 10 µM | Not Reported |
Table 4: Spectroscopic Properties of Cleaved AMC Fluorophore
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| 7-amino-4-methylcoumarin (AMC) | 340-360 | 440-460 |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of this compound cleavage by active caspase-3, releasing the fluorescent AMC moiety.
References
Unveiling the Executioner: A Technical Guide to the Role of Caspase-3 and its Selective Detection with Ac-DNLD-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of caspase-3 in programmed cell death and introduces a highly selective fluorogenic substrate, N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin (Ac-DNLD-AMC), for its precise detection. We will delve into the molecular mechanisms of caspase-3 activation, provide detailed experimental protocols for its activity measurement, and present a comparative analysis of this compound with the commonly used substrate, Ac-DEVD-AMC.
The Central Role of Caspase-3 in Apoptosis
Caspase-3 is a key executioner enzyme in the apoptotic pathway, the body's primary mechanism for the removal of damaged or unwanted cells.[1][2][3] Its activation is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling cascades.[4][5] Once activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9, caspase-3 orchestrates the systematic dismantling of the cell.[1][6] It cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2][3] Given its central role, the accurate measurement of caspase-3 activity is crucial for research in cancer, neurodegenerative disorders, and various other diseases.[1][6]
This compound: A Highly Selective Fluorogenic Substrate for Caspase-3
The measurement of caspase-3 activity often relies on the use of fluorogenic substrates. A commonly used substrate is Ac-DEVD-AMC, which is based on the cleavage site of a key caspase-3 target, PARP.[7] However, Ac-DEVD-AMC is also efficiently cleaved by caspase-7, a closely related executioner caspase, which can lead to an overestimation of caspase-3 activity.[7][8]
To address this limitation, this compound has been developed as a more selective fluorogenic substrate for caspase-3. The underlying principle of the assay is the enzymatic cleavage of the tetrapeptide sequence by active caspase-3, which liberates the fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be quantified to determine caspase-3 activity.
Mechanism of Action
The mechanism of this compound as a fluorogenic substrate for caspase-3 is a straightforward enzymatic reaction.
Data Presentation: Comparative Selectivity of Caspase-3 Substrates
The key advantage of this compound lies in its superior selectivity for caspase-3 over other caspases, particularly caspase-7. This selectivity has been demonstrated in studies comparing the cleavage of Ac-DNLD-MCA (a methylcoumarin amide derivative functionally equivalent to AMC) and Ac-DEVD-MCA by different caspases.
| Substrate | Target Caspase | Relative Cleavage Efficiency by Caspase-3 | Relative Cleavage Efficiency by Caspase-7 | Reference |
| Ac-DNLD-MCA | Caspase-3 | High | Very Low / Negligible | [1] |
| Ac-DEVD-MCA | Caspase-3 / Caspase-7 | High | High | [1] |
As the data indicates, while both substrates are efficiently cleaved by caspase-3, Ac-DNLD-MCA is a very poor substrate for caspase-7, making it a more specific tool for measuring caspase-3 activity.
Further evidence for the selectivity of the DNLD sequence for caspase-3 comes from studies on caspase inhibitors. The inhibitor Ac-DNLD-CHO shows significantly higher potency for caspase-3 compared to caspase-7.
| Inhibitor | Target Caspase | Kiapp (nM) | Selectivity for Caspase-3 over Caspase-7 | Reference |
| Ac-DNLD-CHO | Caspase-3 | 0.68 | ~82-fold | [1] |
| Caspase-7 | 55.7 | [1] | ||
| Ac-DEVD-CHO | Caspase-3 | 0.288 | ~1 | [1] |
| Caspase-7 | 4.48 | [1] |
Experimental Protocols
This section provides a detailed methodology for a standard caspase-3 activity assay using this compound. This protocol is based on established methods for fluorometric caspase assays and incorporates the specific use of the DNLD substrate.
General Workflow of Caspase-3 Activity Assay
The experimental workflow for a caspase-3 activity assay is a multi-step process that begins with sample preparation and culminates in the measurement of fluorescence.
Detailed Methodology
1. Reagent Preparation:
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Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Prepare fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT. Prepare fresh before use.
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.
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AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at -20°C in aliquots, protected from light.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice using a known stimulus (e.g., staurosporine, etoposide). Include a negative control of untreated cells.
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Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
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Wash the cell pellet once with ice-cold PBS and centrifuge again.
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Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 x 106 cells).
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Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Lysates can be used immediately or stored at -80°C for later use.
3. Caspase-3 Activity Assay:
-
Prepare a standard curve of free AMC using the AMC Standard Stock Solution diluted in Assay Buffer. A typical range would be from 0 to 10 µM.
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In a black 96-well microplate, add 50-100 µg of protein lysate to each well. Bring the total volume to 100 µL with Assay Buffer.
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Include a blank control containing only Assay Buffer.
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Prepare the substrate solution by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.
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Initiate the reaction by adding 100 µL of the substrate solution to each well, resulting in a final substrate concentration of 25 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
4. Data Analysis:
-
Subtract the fluorescence of the blank control from all readings.
-
Use the AMC standard curve to convert the fluorescence readings into the amount of AMC released (in pmol or nmol).
-
Express the caspase-3 activity as the amount of AMC released per unit of time per amount of protein (e.g., pmol AMC/min/mg protein).
Apoptotic Signaling Pathways Leading to Caspase-3 Activation
The activation of caspase-3 is the culmination of two primary signaling pathways: the intrinsic and extrinsic pathways.
Conclusion
The selective measurement of caspase-3 activity is paramount for understanding its role in health and disease. While Ac-DEVD-AMC has been a valuable tool, its lack of specificity can be a significant drawback. This compound emerges as a superior alternative, offering high selectivity for caspase-3. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound for the precise and reliable quantification of caspase-3 activity, thereby advancing our understanding of apoptosis and the development of novel therapeutics.
References
- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. mpbio.com [mpbio.com]
- 8. weizmann.ac.il [weizmann.ac.il]
A Preliminary Investigation of Caspase-3 Activity Utilizing the Fluorogenic Substrate Ac-DNLD-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation of caspase-3 activity using the novel and selective fluorogenic substrate, Acetyl-Asparaginyl-Leucyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DNLD-AMC). This document details the underlying principles, experimental protocols, and data interpretation for researchers engaged in apoptosis studies and drug discovery.
Introduction to Caspase-3 and Apoptosis
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1] The activation of caspase-3 is a key event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] Given its central role, the measurement of caspase-3 activity is a reliable method for quantifying apoptosis.
Fluorogenic assays provide a sensitive and continuous method for measuring enzyme activity. The substrate this compound is designed for high specificity towards caspase-3. The core principle of this assay is the cleavage of the tetrapeptide sequence DNLD by active caspase-3. This cleavage releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be detected by a fluorometer.[3][4] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample. While the DEVD sequence is a well-established caspase-3 substrate, the DNLD sequence has been shown to be a highly selective and potent substrate for caspase-3, offering an alternative for specific applications.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to caspase-3 substrates and inhibitors.
Table 1: Comparative Inhibitory Activity of Caspase-3 Peptide Inhibitors
| Inhibitor | Target Caspase | IC₅₀ (nM) | Apparent Kᵢ (nM) |
| Ac-DNLD-CHO | Caspase-3 | 9.89 | 0.680 |
| Ac-DEVD-CHO | Caspase-3 | 4.19 | 0.288 |
| Ac-DNLD-CHO | Caspase-7 | >200 | 55.7 |
| Ac-DEVD-CHO | Caspase-7 | - | - |
| Ac-DNLD-CHO | Caspase-8 | >200 | >200 |
| Ac-DEVD-CHO | Caspase-8 | - | - |
| Ac-DNLD-CHO | Caspase-9 | >200 | >200 |
| Ac-DEVD-CHO | Caspase-9 | - | - |
Data adapted from a study on the aldehyde inhibitor form (CHO) of the DNLD and DEVD peptides.[2] The fluorogenic substrate for activity assays is this compound.
Table 2: Michaelis-Menten Kinetics of a Common Caspase-3 Substrate
| Substrate | Enzyme | Kₘ (µM) |
| Ac-DEVD-AMC | Caspase-3 | 10 |
This data for the commonly used Ac-DEVD-AMC substrate provides a reference for expected enzyme kinetics.[3]
Experimental Protocols
This section provides a detailed methodology for conducting a caspase-3 activity assay using the this compound substrate.
Reagent Preparation
-
Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate. Store at 4°C.
-
Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Prepare fresh before use.
-
This compound Substrate (10 mM Stock): Reconstitute lyophilized this compound in sterile DMSO. Store at -20°C in light-protected aliquots.
-
Positive Control: Recombinant active caspase-3.
-
Negative Control: A pan-caspase inhibitor such as Z-VAD-FMK can be used to confirm that the measured activity is due to caspases.[5]
Cell Lysate Preparation
-
Culture cells to the desired density and induce apoptosis using the chosen experimental conditions.
-
For adherent cells, aspirate the media and wash the cells with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer (approximately 2-10 x 10⁶ cells/mL).
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This lysate can be used immediately or stored at -80°C.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).
Caspase-3 Activity Assay
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a blank well containing 50 µL of Cell Lysis Buffer.
-
If using an inhibitor control, pre-incubate the lysate with the inhibitor (e.g., Z-VAD-FMK) for 10-15 minutes at room temperature.
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Assay Buffer and 5 µL of 10 mM this compound substrate.
-
Add 55 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Readings can be taken at multiple time points (kinetic assay) or as a single endpoint measurement.
Data Analysis
The caspase-3 activity is proportional to the amount of AMC released. The results can be expressed as relative fluorescence units (RFU) or calculated as a fold-increase in activity compared to a non-apoptotic control. For a more quantitative analysis, a standard curve can be generated using free AMC.
Mandatory Visualizations
Caspase-3 Signaling Pathways
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation.
Experimental Workflow for Caspase-3 Activity Assay
Caption: Step-by-step workflow for the fluorometric caspase-3 activity assay.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. biotium.com [biotium.com]
- 5. Ac-DEVD-AMC *CAS 169332-61-0* | AAT Bioquest [aatbio.com]
Ac-DNLD-AMC: A Highly Selective Fluorogenic Substrate for Precise Monitoring of Caspase-3 Activity in Apoptosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartate protease that, once activated, cleaves a specific set of cellular substrates, leading to the dismantling of the cell.[1] The accurate and sensitive detection of Caspase-3 activity is therefore a critical tool for researchers studying apoptosis and for the development of novel therapeutics that modulate this pathway.
This technical guide focuses on the use of Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DNLD-AMC) as a highly specific, fluorogenic substrate for the measurement of Caspase-3 activity. We will delve into the core principles of its mechanism, provide detailed experimental protocols, present quantitative data, and visualize the associated signaling pathways and experimental workflows.
Core Principles: The Mechanism of this compound
This compound is a synthetic tetrapeptide substrate specifically designed for high-selectivity detection of Caspase-3 activity. The substrate consists of the amino acid sequence Asp-Asn-Leu-Asp (DNLD), which is recognized and cleaved by active Caspase-3. This sequence is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage by active Caspase-3 at the C-terminal side of the aspartate residue, the AMC fluorophore is released. The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light (typically around 340-360 nm), with an emission maximum in the blue range (approximately 440-460 nm). The intensity of the emitted fluorescence is directly proportional to the amount of active Caspase-3 in the sample, allowing for a quantitative assessment of enzyme activity.
Superior Specificity of this compound
While the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is commonly used in fluorogenic substrates for Caspase-3 (e.g., Ac-DEVD-AMC), it is also recognized and cleaved by other caspases, such as Caspase-7, -8, and -9. This can lead to an overestimation of Caspase-3 activity. The DNLD sequence in this compound offers enhanced specificity for Caspase-3, minimizing off-target cleavage by other caspases.
Quantitative Comparison of Substrate Specificity
The apparent inhibitor constant (Kiapp) is a measure of the concentration of an inhibitor required to produce half-maximum inhibition. In the context of substrate analogs, a lower Kiapp value for a target enzyme and higher values for other enzymes indicate greater specificity. The following table summarizes the Kiapp values for Ac-DNLD-CHO (a closely related inhibitor to the this compound substrate) and Ac-DEVD-CHO against various caspases, demonstrating the superior selectivity of the DNLD sequence for Caspase-3.[2]
| Inhibitor | Caspase-3 Kiapp (nM) | Caspase-7 Kiapp (nM) | Caspase-8 Kiapp (nM) | Caspase-9 Kiapp (nM) |
| Ac-DNLD-CHO | 0.68 | 55.7 | >200 | >200 |
| Ac-DEVD-CHO | 0.288 | 4.48 | 0.597 | 1.35 |
| Data sourced from Yoshimori et al., BMC Pharmacol. 2007.[2] |
Apoptotic Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is activated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including Caspase-3.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a complex called the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates pro-caspase-3.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., FasR, TNFR1) on the cell surface. This binding leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-8. The proximity of multiple pro-caspase-8 molecules facilitates their auto-activation. Active Caspase-8 can then directly cleave and activate pro-caspase-3.
Experimental Protocol: Fluorometric Caspase-3 Assay
The following is a generalized protocol for a fluorometric Caspase-3 assay using this compound in a 96-well plate format. This protocol is adapted from established methods for similar substrates and should be optimized for specific cell types and experimental conditions.[3][4]
Reagents and Materials
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[3]
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
-
Refrigerated microcentrifuge
-
Phosphate-buffered saline (PBS)
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treat cells with the desired apoptosis-inducing agent and appropriate vehicle controls for the desired time period.
-
-
Cell Lysis:
-
Carefully aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 50-100 µL).
-
Incubate the plate on ice for 10-15 minutes.
-
-
Protease Assay:
-
Prepare the Protease Assay Buffer containing the this compound substrate. The optimal concentration of this compound should be determined empirically but is typically in the range of 20-50 µM.
-
Transfer the cell lysates to a new 96-well black, clear-bottom plate.
-
Add the Protease Assay Buffer with this compound to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells).
-
Express the results as relative fluorescence units (RFU) or as a fold change in fluorescence compared to the untreated control.
-
Data Presentation: Example of Quantitative Results
| Treatment | Time (hours) | Fold Increase in Caspase-3 Activity (mean ± SD) |
| Vehicle Control | 4 | 1.0 ± 0.1 |
| Staurosporine (1 µM) | 2 | 2.5 ± 0.3 |
| Staurosporine (1 µM) | 4 | 8.2 ± 0.9 |
| Staurosporine (1 µM) | 6 | 15.7 ± 1.8 |
Conclusion
This compound serves as a valuable and highly specific tool for the quantitative measurement of Caspase-3 activity, a key biomarker of apoptosis. Its enhanced selectivity over more commonly used substrates like Ac-DEVD-AMC allows for more precise and reliable data, which is crucial for both basic research into the mechanisms of apoptosis and for the development of drugs that target this pathway. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound to advance their studies in the field of programmed cell death.
References
Methodological & Application
Application Notes and Protocols for Ac-DNLD-AMC in a 96-Well Plate Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DNLD-AMC is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. This substrate consists of the peptide sequence Asp-Asn-Leu-Asp (DNLD) conjugated to 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme cleaves the peptide sequence, releasing the highly fluorescent AMC moiety. The fluorescence intensity, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the caspase-3 activity in the sample.[1][2] This assay is well-suited for a 96-well plate format, enabling high-throughput screening of apoptosis inducers and inhibitors.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by caspase-3. The non-fluorescent substrate is recognized and cleaved by active caspase-3, leading to the release of the fluorescent AMC molecule. The amount of liberated AMC is quantified using a fluorescence microplate reader, providing a measure of caspase-3 activity.
Signaling Pathway
Caption: Caspase-3 activation and substrate cleavage.
Experimental Workflow
Caption: 96-well plate caspase-3 assay workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound Substrate | Varies | Varies |
| 96-well black, clear-bottom plates | Varies | Varies |
| Cell Lysis Buffer | Varies | Varies |
| 2x Reaction Buffer | Varies | Varies |
| Dithiothreitol (DTT) | Varies | Varies |
| DMSO | Varies | Varies |
| Apoptosis Inducer (e.g., Staurosporine) | Varies | Varies |
| Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) | Varies | Varies |
| Fluorescence Microplate Reader | Varies | Varies |
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
Cell Lysis Buffer: A common lysis buffer composition is 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi.[3]
-
2x Reaction Buffer: A typical 2x reaction buffer contains 20 mM HEPES, pH 7.4, with 2 mM EDTA, and 0.1% CHAPS.
-
Assay Buffer (1x): Prepare the required volume of 1x Assay Buffer by diluting the 2x Reaction Buffer with sterile water and adding DTT to a final concentration of 5-10 mM just before use.[4]
-
Substrate Working Solution: Dilute the this compound stock solution in 1x Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare this solution fresh and protect it from light.
2. Cell Culture and Treatment
-
Seed cells in a 96-well black, clear-bottom plate at a density of 20,000 to 80,000 cells per well in 90 µL of growth medium.[5] The optimal cell number will depend on the cell line and should be determined empirically.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Treat cells with apoptosis-inducing agents (e.g., staurosporine) or test compounds at the desired concentrations and for the appropriate duration. Include untreated cells as a negative control.
3. Cell Lysate Preparation (Option A)
This protocol is for assays performed on cell lysates.
-
After treatment, centrifuge the plate at 500 x g for 5 minutes to pellet suspension cells. For adherent cells, aspirate the media.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes with gentle shaking.
-
Centrifuge the plate at 2,500 x g for 10 minutes at 4°C.[6]
-
Carefully transfer 40 µL of the supernatant (cell lysate) to a fresh well in a pre-chilled 96-well black plate.
4. Direct Cell-Based Assay (Option B)
This protocol is for measuring caspase-3 activity directly in the culture wells without a separate lysis step.
-
After treatment, proceed directly to the assay. For suspension cells, it is recommended to centrifuge the plate at 800 rpm for 2 minutes to bring the cells to the bottom of the wells.[7]
5. Assay Procedure
-
For Lysate-Based Assay (from step 3):
-
Add 50 µL of the Substrate Working Solution to each well containing 40 µL of cell lysate.
-
-
For Direct Cell-Based Assay (from step 4):
-
Add 100 µL of the Substrate Working Solution directly to each well containing the cells and culture medium.
-
-
Controls:
-
Negative Control: Lysate or cells from untreated, healthy cells.
-
Positive Control: Lysate or cells treated with a known apoptosis inducer.
-
Blank Control: 1x Assay Buffer with Substrate Working Solution but without cell lysate or cells.
-
Inhibitor Control (Optional): Pre-incubate a sample with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate to confirm the specificity of the signal.[5]
-
-
Shake the plate gently for 30-60 seconds to mix the reagents.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.[4] The optimal incubation time may vary depending on the cell type and the level of caspase-3 activity. Kinetic readings can be taken every 10-15 minutes to determine the optimal time point.
6. Data Acquisition and Analysis
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[8] Alternative filter sets in the range of 340-360 nm for excitation and 440-460 nm for emission can also be used.[1][2]
-
Subtract the fluorescence values of the blank control from all other readings.
-
The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the negative control.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Excitation Wavelength | 340 - 360 nm | Optimal is typically around 354 nm.[8] |
| Emission Wavelength | 440 - 460 nm | Optimal is typically around 442 nm.[8] |
| This compound Stock Conc. | 10 mM in DMSO | Store at -20°C, protected from light. |
| This compound Working Conc. | 50 µM | Final concentration in the assay well. |
| Cell Seeding Density | 20,000 - 80,000 cells/well | Varies by cell type.[5] |
| Incubation Time | 1 - 3 hours | Can be optimized; kinetic reads are recommended.[4] |
| Incubation Temperature | 37°C | |
| DTT Concentration | 5 - 10 mM | Add fresh to the assay buffer.[4] |
Disclaimer: This application note provides a general guideline. Researchers should optimize the protocol for their specific cell type, experimental conditions, and available equipment.
References
- 1. This compound peptide [novoprolabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. takarabio.com [takarabio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for In Vitro Caspase-3 Cleavage Assay Using Ac-DNLD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a key target in drug discovery for various diseases, including cancer and neurodegenerative disorders. The in vitro caspase-3 cleavage assay is a fundamental tool for screening and characterizing potential therapeutic agents that modulate caspase-3 activity. This document provides detailed application notes and protocols for utilizing the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin) in such assays.
While the substrate Ac-DEVD-AMC is more commonly documented for caspase-3 assays, this compound offers an alternative peptide sequence for investigating caspase-3 substrate specificity and kinetics. Upon cleavage by active caspase-3, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable fluorescent signal.
Data Presentation
Quantitative Comparison of Related Caspase-3 Ligands
Data on the direct kinetic parameters of this compound for caspase-3 are not widely available in the public domain. However, comparative data for the corresponding aldehyde inhibitor, Ac-DNLD-CHO, provides valuable insights into its interaction with caspase-3 relative to the well-characterized Ac-DEVD-CHO.
| Compound | Target Caspase | IC₅₀ (nM) | Kᵢapp (nM) | Selectivity (over Caspase-7) |
| Ac-DNLD-CHO | Caspase-3 | 9.89 | 0.680 | ~80-fold |
| Ac-DEVD-CHO | Caspase-3 | 4.19 | 0.288 | Low |
| Ac-DNLD-CHO | Caspase-7 | 245 | 55.7 | - |
| Ac-DEVD-CHO | Caspase-7 | 19.7 | 4.48 | - |
Table 1: Comparative inhibitory activities of Ac-DNLD-CHO and Ac-DEVD-CHO against human recombinant caspases. This data suggests that the DNLD sequence confers higher selectivity for caspase-3 over caspase-7 compared to the DEVD sequence.[1]
Experimental Protocols
In Vitro Caspase-3 Cleavage Assay Protocol
This protocol is a general guideline. Optimal conditions, particularly the concentration of this compound, should be determined empirically by the end-user. The recommended starting concentration is based on typical concentrations used for the analogous substrate, Ac-DEVD-AMC.[2][3][4][5]
1. Materials and Reagents:
-
This compound substrate
-
Recombinant human caspase-3 (active)
-
Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5
-
DMSO (for dissolving the substrate)
-
96-well black microplate (for fluorescence reading)
-
Fluorometric microplate reader with excitation/emission wavelengths of 340-360 nm and 440-460 nm, respectively.[6]
-
Cell Lysates (if testing inhibitors or activators from a biological sample)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control experiments[3][7]
2. Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare the assay buffer and ensure it is at the desired reaction temperature (typically 37°C) before use.
-
Active Caspase-3: Dilute the recombinant caspase-3 in assay buffer to the desired working concentration. The optimal concentration should be determined through a titration experiment to ensure the reaction remains in the linear range.
-
Test Compounds (Inhibitors/Activators): Dissolve test compounds in a suitable solvent (e.g., DMSO) at a concentration several-fold higher than the final desired assay concentration.
3. Assay Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well black microplate, prepare the reaction mixture as described in the table below. It is recommended to perform each condition in triplicate.
| Component | Sample | Inhibitor Control | No Enzyme Control |
| Assay Buffer | X µL | X µL | X µL |
| Test Compound (or vehicle) | 10 µL | - | - |
| Caspase-3 Inhibitor (or vehicle) | - | 10 µL | - |
| Active Caspase-3 | 20 µL | 20 µL | - |
| Total Volume | Bring to 80 µL with Assay Buffer | Bring to 80 µL with Assay Buffer | Bring to 80 µL with Assay Buffer |
-
Pre-incubation: If testing inhibitors, pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 20 µL of a working solution of this compound to each well to a final concentration of 10-50 µM . This is a suggested starting range and should be optimized.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 440-460 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, calculate the percent inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Caspase-3 activation cascade in apoptosis.
Experimental Workflow
Caption: Workflow for the in vitro caspase-3 cleavage assay.
References
- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. abcam.cn [abcam.cn]
- 5. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
Application of Ac-DNLD-AMC in High-Throughput Screening for Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a key target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer. High-throughput screening (HTS) is a powerful methodology for identifying novel caspase-3 inhibitors from large compound libraries. This document provides detailed application notes and protocols for utilizing the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin) in HTS assays designed to discover and characterize caspase-3 inhibitors.
This compound is a specific substrate for caspase-3. Upon cleavage by the enzyme, it releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be readily quantified and is directly proportional to caspase-3 activity. This property makes this compound an excellent tool for HTS applications.
Signaling Pathway
The activation of caspase-3 is a central event in the apoptotic cascade, triggered by both intrinsic and extrinsic pathways. Understanding this pathway is crucial for interpreting the results of caspase inhibitor screens.
High-Throughput Screening Workflow
A typical HTS workflow for identifying caspase-3 inhibitors using this compound involves several key steps, from assay development to hit confirmation.
Data Presentation
Table 1: Properties of the Fluorogenic Substrate and Product
| Parameter | Value | Reference |
| Substrate | This compound | |
| Enzyme | Caspase-3 | |
| Cleavage Product | 7-Amino-4-methylcoumarin (AMC) | [1] |
| Excitation Wavelength (AMC) | 340-360 nm | [1] |
| Emission Wavelength (AMC) | 440-460 nm | [1] |
Table 2: Representative Data for Caspase-3 Inhibitors
| Compound | Type | IC50 (nM) | Assay Conditions |
| Ac-DEVD-CHO | Reversible, Competitive | ~10-100 | Varies by study |
| Ac-DNLD-CHO | Reversible, Selective | ~20 | Docking simulations and in-vitro assays |
| Morin Hydrate | Non-competitive | ~20,000 (66.4% inhibition at 20 µM) | HTS assay with recombinant caspase-3[2] |
| Z-VAD-FMK | Irreversible, Pan-caspase | ~0.5-10 | Varies by study |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocols
Protocol 1: High-Throughput Screening for Caspase-3 Inhibitors
1. Materials and Reagents:
-
This compound Substrate: Stock solution (e.g., 10 mM in DMSO).
-
Recombinant Human Caspase-3: Active, purified enzyme.
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control Inhibitor: Ac-DNLD-CHO or Ac-DEVD-CHO (e.g., 10 mM stock in DMSO).
-
Negative Control: DMSO.
-
Plates: Black, flat-bottom 384-well microplates.
-
Plate Reader: Fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.
2. Assay Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the working solution of caspase-3 in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Prepare the working solution of this compound in assay buffer to the desired final concentration (e.g., 10-50 µM). The optimal concentration should be at or near the Km value, if known, to maximize sensitivity to competitive inhibitors.
-
Prepare dilutions of test compounds and controls in DMSO.
-
-
Plate Layout:
-
Design the plate map to include wells for:
-
Samples: Test compounds.
-
Negative Control (100% activity): DMSO only.
-
Positive Control (0% activity): A known caspase-3 inhibitor (e.g., Ac-DNLD-CHO).
-
Blank: Assay buffer only (no enzyme).
-
-
-
Assay Protocol (384-well format):
-
Add 100 nL of test compounds or controls (DMSO, Ac-DNLD-CHO) to the appropriate wells.
-
Add 10 µL of the caspase-3 working solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the this compound working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_sample - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Identification: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells).
-
Z'-Factor Calculation: Assess the quality of the assay using the Z'-factor. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
-
Protocol 2: IC50 Determination for Hit Compounds
1. Materials and Reagents:
-
Same as Protocol 1.
-
Hit compounds identified from the primary screen.
2. Assay Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of the hit compounds in DMSO (e.g., 10-point, 3-fold dilutions).
-
Assay Protocol:
-
Follow the same assay protocol as in the primary screen (Protocol 1).
-
Instead of a single concentration, add the serial dilutions of the hit compounds to the sample wells.
-
Include negative and positive controls on each plate.
-
3. Data Analysis:
-
Calculate Percent Inhibition: Calculate the percent inhibition for each concentration of the compound as described in Protocol 1.
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
The this compound substrate provides a sensitive and reliable tool for the high-throughput screening of caspase-3 inhibitors. The protocols outlined in this document offer a robust framework for assay development, primary screening, and hit validation. By following these guidelines, researchers can effectively identify and characterize novel modulators of caspase-3 activity, paving the way for the development of new therapeutics targeting apoptosis-related diseases.
References
Application Notes and Protocols for Ac-DEVD-AMC Caspase-3 Fluorometric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3, a key executioner caspase in the apoptotic signaling cascade, is a critical target for drug discovery and a biomarker for cell death. The fluorometric assay using the substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) provides a sensitive and reproducible method for quantifying the activity of purified recombinant caspase-3. This document offers a detailed protocol for this assay, including reagent preparation, experimental workflow, and data analysis.
Upon cleavage by active caspase-3 at the aspartate residue, the Ac-DEVD-AMC substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the fluorescence, measured at an emission wavelength of 440-460 nm with an excitation wavelength of 340-380 nm, is directly proportional to the caspase-3 activity.[1][2][3][4][5]
Signaling Pathway of Caspase-3 Activation
The following diagram illustrates the central role of caspase-3 in the apoptosis pathway.
Caption: Caspase-3 activation pathway.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
| Reagent | Storage Temperature | Notes |
| Purified Recombinant Caspase-3 | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Dilute in 1X Assay Buffer just before use. |
| Ac-DEVD-AMC Substrate | -20°C | Lyophilized powder. Reconstitute in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.[1][2][3][6] |
| 10X Assay Buffer | 4°C | 200 mM HEPES (pH 7.5), 100% Glycerol, 20 mM DTT.[1] |
| Dithiothreitol (DTT) | -20°C | Prepare a 1 M stock solution in sterile water. |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Anhydrous, for reconstituting the substrate. |
| 7-Amino-4-methylcoumarin (AMC) Standard | -20°C | For generating a standard curve to quantify the amount of released AMC. Reconstitute in DMSO. |
| Black 96-well microplate | Room Temperature | Opaque plates are necessary to minimize background fluorescence and light scattering. |
Reagent Preparation
1X Assay Buffer: To prepare 10 mL of 1X Assay Buffer, mix the following components. This buffer should be prepared fresh before each experiment.
| Component | Volume for 10 mL | Final Concentration |
| 10X Assay Buffer | 1 mL | 1X |
| 1 M DTT | 100 µL | 10 mM |
| Sterile dH₂O | 8.9 mL | - |
Substrate Working Solution: Dilute the Ac-DEVD-AMC stock solution in 1X Assay Buffer to the desired final concentration. A typical final concentration in the assay is 10-50 µM.[1] The Michaelis constant (Km) for caspase-3 with Ac-DEVD-AMC is approximately 10 µM.[1]
AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer. A typical concentration range for the standard curve is 0 to 20 µM.
Experimental Workflow
The following diagram outlines the key steps of the Ac-DEVD-AMC assay.
Caption: Experimental workflow for the caspase-3 assay.
Assay Procedure
-
Prepare the 96-well plate:
-
Add 50 µL of 1X Assay Buffer to each well.
-
Add 10 µL of the AMC standard dilutions to the designated wells for the standard curve.
-
Add 10 µL of the purified recombinant caspase-3 dilutions to the experimental wells.
-
Include a negative control with 10 µL of 1X Assay Buffer instead of caspase-3.
-
For inhibitor studies, pre-incubate the caspase-3 with the inhibitor for 10-15 minutes before adding the substrate.[7]
-
-
Initiate the reaction:
-
Add 40 µL of the substrate working solution to all wells to bring the final volume to 100 µL.
-
Mix the contents of the wells gently by shaking the plate for 30-60 seconds.[7]
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer.
-
| Parameter | Wavelength (nm) |
| Excitation Wavelength | 340 - 380 |
| Emission Wavelength | 440 - 460 |
Data Presentation and Analysis
AMC Standard Curve
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the corresponding AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept.
Calculation of Caspase-3 Activity
-
Correct for background fluorescence: Subtract the RFU value of the negative control (no enzyme) from all experimental and standard curve readings.
-
Determine AMC concentration: Use the linear regression equation from the AMC standard curve to calculate the concentration of AMC produced in each experimental well.
-
AMC concentration (µM) = (Corrected RFU - c) / m
-
-
Calculate Caspase-3 Activity: The activity of caspase-3 can be expressed in terms of the rate of substrate cleavage (e.g., pmol of AMC released per minute per µg of enzyme).
-
Activity = (AMC concentration (µM) * Total reaction volume (L)) / (Incubation time (min) * Amount of caspase-3 (µg))
-
Representative Data
The following table provides an example of how to structure the data for an AMC standard curve.
| AMC Concentration (µM) | Average RFU | Corrected RFU |
| 0 | 150 | 0 |
| 2.5 | 1250 | 1100 |
| 5 | 2350 | 2200 |
| 10 | 4600 | 4450 |
| 15 | 6850 | 6700 |
| 20 | 9100 | 8950 |
Logical Relationships in Assay Design
The following diagram illustrates the logical considerations for designing a robust caspase-3 assay.
Caption: Logical considerations for assay design.
Conclusion
The Ac-DEVD-AMC fluorometric assay is a robust and sensitive method for determining the activity of purified recombinant caspase-3. Careful preparation of reagents, adherence to the experimental protocol, and proper data analysis are crucial for obtaining accurate and reproducible results. This assay is an invaluable tool for researchers in the fields of apoptosis research and drug development.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biotium.com [biotium.com]
- 7. anaspec.com [anaspec.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes: Detection of Apoptosis via Caspase-3 Activity using Ac-DNLD-AMC and Flow Cytometry
Kinetic Analysis of Caspase-3 using Ac-DNLD-AMC Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a key executioner caspase in the apoptotic signaling pathway. Its activity is a critical indicator of programmed cell death, making it a significant target in drug discovery and development, particularly in the fields of oncology and neurodegenerative diseases. The fluorogenic substrate N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin (Ac-DNLD-AMC) offers a specific sequence for sensitive and continuous monitoring of caspase-3 activity. Upon cleavage by caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent AMC is released, providing a quantitative measure of enzymatic activity.
These application notes provide a detailed protocol for the kinetic analysis of caspase-3 using the this compound substrate, including methods to determine key Michaelis-Menten kinetic parameters, Vmax and Km.
Principle of the Assay
The kinetic analysis of caspase-3 is based on the enzymatic cleavage of the fluorogenic substrate this compound.
This compound (non-fluorescent) + Caspase-3 → Ac-DNLD + AMC (fluorescent)
The rate of AMC release is directly proportional to the caspase-3 activity and can be monitored in real-time using a fluorescence spectrophotometer or plate reader. The initial reaction velocities are measured over a range of substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Signaling Pathway and Experimental Workflow
Caspase-3 Activation Signaling Pathway
Caspase-3 is typically activated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the major steps for determining the kinetic parameters of caspase-3 with the this compound substrate.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant Human Caspase-3 | Example Corp. | C1234 | -80°C |
| This compound Substrate | Example Corp. | S5678 | -20°C (desiccated, protected from light) |
| HEPES | Major Supplier | H9101 | Room Temperature |
| NaCl | Major Supplier | S1234 | Room Temperature |
| EDTA | Major Supplier | E5678 | Room Temperature |
| CHAPS | Major Supplier | C9101 | Room Temperature |
| DTT | Major Supplier | D1234 | -20°C |
| DMSO, Anhydrous | Major Supplier | D5678 | Room Temperature |
| 96-well black, flat-bottom plates | Major Supplier | P1234 | Room Temperature |
| Fluorescence Microplate Reader | e.g., BMG LABTECH, Tecan | - | - |
Table 2: Recommended Buffer and Stock Solution Compositions
| Solution | Component | Concentration |
| Assay Buffer (1X) | HEPES, pH 7.4 | 50 mM |
| NaCl | 100 mM | |
| EDTA | 1 mM | |
| CHAPS | 0.1% (w/v) | |
| DTT | 10 mM (add fresh) | |
| Caspase-3 Stock Solution | Recombinant Caspase-3 | 1 mg/mL in storage buffer |
| This compound Stock Solution | This compound | 10 mM in DMSO |
Table 3: Kinetic Parameters of Caspase-3 with Fluorogenic Substrates
Note: Specific kinetic parameters for this compound are not widely published. The values for the structurally similar Ac-DEVD-AMC are provided as a reference for experimental design. The protocol below is designed to enable the determination of these parameters for this compound.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AMC | ~10 | Not Reported | Not Reported | [1] |
| This compound | To be determined | To be determined | To be determined | - |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
1X Assay Buffer: Prepare a stock solution of the assay buffer without DTT. Immediately before use, add DTT to a final concentration of 10 mM.
-
Caspase-3 Working Solution: Thaw the recombinant caspase-3 stock solution on ice. Dilute the stock solution in 1X Assay Buffer to a final concentration of 10 nM. Keep the working solution on ice. Note: The optimal enzyme concentration may need to be determined empirically.
-
This compound Substrate Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in 1X Assay Buffer. A suggested range of final concentrations in the assay is 0.5 µM to 100 µM (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 100 µM). Note: As the Km for the similar substrate Ac-DEVD-AMC is ~10 µM, ensure the concentration range brackets this value.[1]
-
AMC Standard Curve: Prepare a series of dilutions of a known concentration of AMC in 1X Assay Buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the concentration of product formed. A typical range is 0-10 µM.
Protocol 2: Caspase-3 Kinetic Assay
-
Assay Plate Setup:
-
Add 50 µL of each this compound substrate dilution to triplicate wells of a 96-well black microplate.
-
Include a "no substrate" control (50 µL of 1X Assay Buffer) and a "no enzyme" control (50 µL of a representative substrate concentration).
-
-
Initiate the Reaction:
-
Equilibrate the plate to 37°C.
-
Initiate the reaction by adding 50 µL of the 10 nM caspase-3 working solution to all wells (final volume will be 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Take kinetic readings every 1-2 minutes for a total of 30-60 minutes. Ensure the reaction is in the linear phase.
-
Protocol 3: Data Analysis for Michaelis-Menten Kinetics
-
Calculate Initial Reaction Velocities (V₀):
-
For each substrate concentration, plot the fluorescence intensity (RFU) versus time (minutes).
-
Determine the slope of the initial linear portion of each curve. This represents the initial velocity (V₀) in RFU/min.
-
Convert V₀ from RFU/min to µM/min using the slope of the AMC standard curve.
-
-
Generate Michaelis-Menten Plot:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
This will provide the values for Vmax (maximum velocity) and Km (Michaelis constant).
-
-
Generate Lineweaver-Burk Plot (Optional):
-
For a linear representation of the data, create a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S].
-
The data should fit a linear equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
-
The y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.
-
Conclusion
This document provides a comprehensive framework for the kinetic analysis of caspase-3 using the this compound substrate. By following these protocols, researchers can reliably determine the kinetic parameters of caspase-3, which is essential for understanding its enzymatic function and for the screening and characterization of potential inhibitors or activators in a drug discovery context. Careful execution of these experiments will yield valuable insights into the catalytic efficiency and substrate affinity of this critical apoptotic enzyme.
References
Application Notes and Protocols for Ac-DNLD-AMC-Based Caspase-3 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-Amino-4-methylcoumarin) with a fluorescence microplate reader.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2][3] A key family of proteases responsible for executing apoptosis are the caspases (cysteine-aspartic proteases).[1][3][4] Caspase-3 is a critical executioner caspase that, once activated by initiator caspases (e.g., caspase-8 and caspase-9), cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][5]
The this compound substrate is a synthetic tetrapeptide that is a specific target for caspase-3.[6] The substrate consists of the amino acid sequence Asp-Asn-Leu-Asp, which is recognized and cleaved by active caspase-3. This sequence is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).[6] In its intact form, the substrate is weakly fluorescent. However, upon cleavage by caspase-3, the free AMC fluorophore is released, resulting in a significant increase in fluorescence.[6] This fluorescence can be quantified using a fluorescence microplate reader with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively.[6] The amount of fluorescence produced is directly proportional to the caspase-3 activity in the sample.
This assay provides a sensitive and convenient method for quantifying caspase-3 activity in cell lysates, making it a valuable tool for studying apoptosis and for high-throughput screening of potential modulators of caspase-3 activity in drug discovery.
Signaling Pathway
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound | Varies | Varies | -20°C, protected from light |
| Cell Culture Medium | Varies | Varies | 4°C |
| Phosphate-Buffered Saline (PBS) | Varies | Varies | Room Temperature |
| Cell Lysis Buffer | See formulation below | N/A | 4°C |
| 2X Assay Buffer | See formulation below | N/A | 4°C |
| Dithiothreitol (DTT) | Varies | Varies | -20°C |
| Recombinant Human Caspase-3 | Varies | Varies | -80°C |
| Caspase-3 Inhibitor (Ac-DEVD-CHO) | Varies | Varies | -20°C |
| Black, clear-bottom 96-well plates | Varies | Varies | Room Temperature |
| Fluorescence Microplate Reader | Varies | N/A | N/A |
Reagent Preparation
-
Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
2X Assay Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT. Prepare fresh before use by adding DTT to the buffer.
-
This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO.[7] Store at -20°C in aliquots, protected from light.
-
Working Substrate Solution (50 µM): Dilute the 10 mM this compound stock solution in 1X Assay Buffer. Prepare fresh for each experiment.
-
Recombinant Caspase-3 (for positive control): Follow the manufacturer's instructions for reconstitution and dilution.
-
Caspase-3 Inhibitor (Ac-DEVD-CHO) Stock Solution (10 mM): Reconstitute in DMSO and store at -20°C.
Cell Lysate Preparation
-
Culture cells to the desired density in a suitable culture vessel.
-
Induce apoptosis using the desired treatment. Include an untreated control group.
-
For adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Aspirate the PBS and add ice-cold Cell Lysis Buffer (e.g., 100 µL for a well in a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet once with ice-cold PBS. Re-pellet the cells and resuspend the pellet in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube. This lysate can be used immediately or stored at -80°C for future use. Determine the protein concentration of the lysate using a standard protein assay method.
Assay Procedure
-
Thaw the cell lysates on ice. If necessary, dilute the lysates to a final protein concentration of 50-200 µg per well in ice-cold Cell Lysis Buffer.[8]
-
In a black, clear-bottom 96-well plate, add the following to triplicate wells:
-
Blank: 50 µL of Cell Lysis Buffer.
-
Negative Control: 50 µL of lysate from untreated cells.
-
Positive Control (optional): 50 µL of lysate from cells treated with a known apoptosis inducer (e.g., staurosporine) or a known amount of recombinant active caspase-3.
-
Test Samples: 50 µL of lysate from treated cells.
-
Inhibitor Control (optional): 50 µL of lysate from treated cells pre-incubated with a caspase-3 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 10-15 minutes at room temperature.
-
-
Prepare the reaction mix by adding 50 µL of 2X Assay Buffer to each well.
-
To initiate the reaction, add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well.[8]
-
Mix the contents of the wells gently by shaking the plate for 30-60 seconds.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.[8]
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
Data Presentation
| Parameter | Setting |
| Microplate Reader | Fluorescence Intensity |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 440-460 nm |
| Read Mode | Endpoint or Kinetic |
| Incubation Time | 30 - 120 minutes |
| Incubation Temperature | 37°C |
| Plate Type | Black, clear-bottom 96-well plate |
| Sample Type | Description | Expected Result |
| Blank | Assay buffer and substrate only | Low fluorescence |
| Negative Control | Lysate from untreated cells | Basal level of fluorescence |
| Positive Control | Lysate from apoptosis-induced cells | High fluorescence |
| Test Sample | Lysate from experimental cells | Varies depending on treatment |
| Inhibitor Control | Lysate + caspase-3 inhibitor | Fluorescence similar to negative control |
Troubleshooting
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]
- 4. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. This compound peptide [novoprolabs.com]
- 7. ulab360.com [ulab360.com]
- 8. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ac-DNLD-AMC Caspase-3 Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time for fluorogenic caspase-3 assays using substrates like Ac-DNLD-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a caspase-3 assay?
There is no single optimal incubation time; it must be determined empirically for each experimental system.[1][2] The ideal duration depends on several factors, including the cell type, the nature and concentration of the apoptosis-inducing agent, and the cell density.[3] Typical incubation times range from 30 minutes to 3 hours, with many protocols achieving peak signal within 1 to 2 hours.[1][2][4]
Q2: Why is determining the optimal incubation time so critical?
Caspase-3 activation is a transient event.[5] If measurements are taken too early, the signal may be indistinguishable from the background. If taken too late, the enzyme activity may have already peaked and declined as cells enter secondary necrosis, again leading to an underestimation of the apoptotic response.[5] A time-course experiment is essential to identify the window of peak activity.
Q3: What is the difference between an endpoint and a kinetic assay?
-
Endpoint Assay: The reaction is stopped at a single, predetermined time point, and fluorescence is measured. This is efficient for screening large numbers of samples once the optimal incubation time is known.
-
Kinetic Assay: Fluorescence is measured continuously at regular intervals (e.g., every 5-15 minutes).[6][7] This method is ideal for determining the optimal incubation time, as it captures the entire reaction profile, including the initial rate and the peak activity, without requiring multiple identical experiments.[8]
Q4: A Note on Substrate Specificity: this compound vs. Ac-DEVD-AMC
While the user specified the this compound substrate, it is important to note that the most widely recognized and specific substrate for caspase-3 is Ac-DEVD-AMC .[9] This sequence is derived from the cleavage site in PARP, a key caspase-3 target.[9] Some vendors market this compound as a caspase-3 substrate[10][11]; however, researchers should be aware that substrate specificities can overlap between different caspases.[4][12] The principles of incubation time optimization described here apply to any fluorogenic caspase-3 substrate.
Troubleshooting Guide
Problem: Low or no signal detected in induced samples.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The measurement may have missed the peak of caspase activity. Perform a time-course experiment (kinetic or multiple endpoints) to find the optimal incubation period for your specific model.[3][8] |
| Insufficient Apoptosis Induction | Verify that your treatment conditions (drug concentration, exposure time) are sufficient to induce apoptosis. Increase the concentration of the inducing agent or the treatment duration. |
| Low Cell Number or Protein Concentration | The number of apoptotic cells may be too low. Increase the number of cells seeded per well (typically 20,000 to 200,000 cells/well) or the amount of protein lysate used in the assay (50-200 µg is common).[4][13] |
| Incorrect Reagent Preparation | Ensure all buffers and reagents are prepared correctly and thawed completely before use. The 2X Reaction Buffer must contain a reducing agent like DTT, which should be added fresh. |
| Degraded Substrate | Protect the fluorogenic substrate (this compound) from light and ensure it has been stored correctly at -20°C to prevent degradation. |
Problem: High background fluorescence in negative/uninduced controls.
| Possible Cause | Recommended Solution |
| Incubation Time is Too Long | Excessive incubation can lead to non-enzymatic substrate breakdown or detection of basal caspase activity in healthy cells.[1] Reduce the incubation time.[14] |
| Spontaneous Apoptosis in Culture | Suboptimal cell culture conditions, over-confluency, or nutrient deprivation can cause stress and induce apoptosis. Ensure you are using healthy, log-phase cells and include a "no-cell" blank control (media + reagents only) to measure background from the reagents themselves.[1][14] |
| Contamination | Ensure reagents are not contaminated with proteases. Use fresh aliquots and sterile technique. |
| Incorrect Filter Settings | Verify that the excitation and emission wavelengths on the plate reader are set correctly for the AMC fluorophore (Excitation: ~340-380 nm, Emission: ~440-460 nm).[9][10][11] |
Problem: High well-to-well variability or inconsistent results.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use care to dispense accurate volumes, especially for cell lysates and substrate. |
| Incomplete Cell Lysis | Ensure lysis buffer is added correctly and incubation on ice is sufficient (typically 10 minutes) to release cytosolic contents.[9] |
| Temperature Fluctuations | Perform the incubation at a constant, controlled temperature (e.g., 37°C or room temperature).[1][2] Temperature changes will affect the rate of the enzymatic reaction. |
| Air Bubbles in Wells | Bubbles can interfere with fluorescence readings. Pipette gently against the well wall or centrifuge the plate briefly before reading. |
Experimental Protocols & Data
Protocol 1: Determining Optimal Incubation Time (Endpoint Assay)
This protocol uses a time-course experiment to identify the point of maximum caspase-3 activity.
-
Cell Preparation : Seed cells in a 96-well plate and culture overnight. Prepare enough wells to test multiple time points for both induced and uninduced conditions.
-
Induce Apoptosis : Treat cells with your apoptosis-inducing agent. Concurrently, treat a set of control cells with the vehicle.
-
Prepare Lysates : At each time point (e.g., 0, 30, 60, 90, 120, 180 minutes) after adding the assay reagent, lyse the cells. For adherent cells, remove media and add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.
-
Prepare Reaction Mix : Prepare the assay reaction mix. For each reaction, you will typically need:
-
50 µL Cell Lysate
-
50 µL 2X Reaction Buffer (with fresh DTT)
-
5 µL this compound substrate (4 mM stock)[4]
-
-
Incubate : Transfer the lysate to a new black-walled, clear-bottom 96-well plate. Add the reaction buffer and substrate.
-
Read Fluorescence : Read the plate at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Analyze : For each time point, subtract the average fluorescence of the uninduced control from the induced sample. Plot the net fluorescence versus time to find the peak of activity.
Table 1: Example Data for Incubation Time Optimization
| Incubation Time (Minutes) | RFU (Induced Sample) | RFU (Uninduced Control) | Net RFU (Signal) |
| 0 | 150 | 145 | 5 |
| 30 | 850 | 160 | 690 |
| 60 | 1800 | 175 | 1625 |
| 90 | 2500 | 190 | 2310 (Peak) |
| 120 | 2100 | 200 | 1900 |
| 180 | 1500 | 210 | 1290 |
RFU = Relative Fluorescence Units. Data are hypothetical.
Protocol 2: Kinetic Assay Measurement
This protocol allows for continuous monitoring to precisely determine reaction kinetics.
-
Prepare Cells and Lysates : Follow steps 1-3 from the endpoint protocol.
-
Set Up Plate Reader : Pre-set the fluorometric plate reader to maintain a constant temperature (e.g., 37°C). Set the measurement parameters for a kinetic read, taking measurements every 5 minutes for a total period of 2-3 hours.
-
Initiate Reaction : In a black 96-well plate, add 50 µL of cell lysate and 50 µL of 2X Reaction Buffer. Place the plate in the reader and initiate the kinetic read. After the first reading (time 0), pause the run, quickly add 5 µL of this compound substrate to all wells, mix gently, and resume the measurement.[7]
-
Analyze : Plot the RFU versus time for each sample. The optimal incubation time corresponds to the point where the signal in the induced sample plateaus or is significantly higher than the control before the reaction rate slows.
Table 2: Example Kinetic Assay Data
| Time (Minutes) | RFU (Induced Sample) | RFU (Uninduced Control) |
| 0 | 155 | 150 |
| 15 | 550 | 155 |
| 30 | 980 | 162 |
| 45 | 1450 | 170 |
| 60 | 1890 | 178 |
| 75 | 2250 | 185 |
| 90 | 2480 | 193 |
| 105 | 2510 | 200 |
| 120 | 2490 | 205 |
Data are hypothetical.
Visual Guides
Caption: General workflow for optimizing caspase-3 assay incubation time.
Caption: Simplified apoptotic pathway leading to substrate cleavage.
Caption: Troubleshooting decision tree for common caspase assay issues.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. abcam.com [abcam.com]
- 5. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com.cn]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. This compound peptide [novoprolabs.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
Ac-DEVD-AMC Caspase-3 Assay Technical Support Center
This technical support guide provides troubleshooting advice and answers to frequently asked questions for the Ac-DEVD-AMC fluorometric assay, a common method for measuring caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Ac-DEVD-AMC assay?
The Ac-DEVD-AMC assay is a fluorometric method to measure the activity of caspase-3, a key enzyme involved in apoptosis. The substrate, Ac-DEVD-AMC, is a synthetic peptide containing the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is weakly fluorescent.[1] When active caspase-3 is present in a sample (e.g., a cell lysate), it cleaves the peptide bond between the DEVD sequence and AMC. This releases free AMC, which is highly fluorescent and can be detected using a fluorometer.[2][3] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Q2: My blank (no enzyme) wells show high fluorescence. What is causing this?
High background fluorescence in blank wells can be due to several factors:
-
Substrate Degradation: The Ac-DEVD-AMC substrate can degrade over time, especially if not stored properly (e.g., exposed to light or repeated freeze-thaw cycles), leading to the release of free AMC.[4]
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent substances.
-
Autofluorescence: Some biological molecules in samples can have natural fluorescence, contributing to the background signal.[5]
-
Incorrect Plate Type: Using clear or white plates for fluorescence assays can lead to high background and crosstalk between wells. Black plates are recommended for fluorescence assays.[6]
Q3: I am not seeing a significant increase in fluorescence in my induced samples compared to the control.
Low or no signal can be a result of several issues:
-
Inactive Enzyme: Caspase-3 may not have been effectively activated in your experimental setup. Ensure your apoptosis induction protocol is working as expected. Consider using a positive control, such as staurosporine-treated cells, to verify the assay components are working.[7]
-
Improper Sample Preparation: Incomplete cell lysis can result in a lower concentration of active enzyme in the lysate. Ensure the lysis buffer is appropriate and the homogenization is complete.[6]
-
Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on the fluorometer are set correctly for free AMC.[2][8]
-
Suboptimal Assay Buffer Conditions: The composition of the assay buffer, including pH and the presence of necessary co-factors like DTT, is crucial for enzyme activity.[9]
-
Insufficient Incubation Time: The enzymatic reaction may not have had enough time to proceed. Optimize the incubation time for your specific experimental conditions.[10]
Q4: My results are inconsistent between replicate wells.
Inconsistent readings can stem from:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, substrate, or buffers can lead to variability. Use calibrated pipettes and ensure proper mixing.[10]
-
Air Bubbles: Air bubbles in the wells can interfere with the light path and affect fluorescence readings. Pipette gently against the wall of the well to avoid bubbles.[10]
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure all components are at the recommended temperature and that the incubation is carried out at a stable temperature.[11]
-
Incomplete Mixing: Ensure all components in the well are thoroughly mixed before reading.
Quantitative Data Summary
| Parameter | Value | Reference |
| Ac-DEVD-AMC (Substrate) | ||
| Excitation Wavelength | ~330-340 nm | [1][8] |
| Emission Wavelength | ~390-400 nm | [1] |
| AMC (Cleaved Product) | ||
| Excitation Wavelength | ~342-380 nm | [1][2][8] |
| Emission Wavelength | ~440-460 nm | [1][2][8] |
| Recommended Substrate Concentration | 20 - 50 µM | [4][12] |
| Recommended Protein Concentration | 1 - 4 mg/mL | [13] |
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation:
- Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi. Store at 4°C.[2]
- Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Prepare fresh before use by adding DTT to the other components.[2]
- Ac-DEVD-AMC Substrate Stock Solution: Reconstitute lyophilized substrate in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.[12]
2. Sample Preparation (Cell Lysate):
- Induce apoptosis in your cell culture according to your experimental design. Include a non-induced control group.
- For adherent cells, wash with ice-cold PBS, then lyse by adding ice-cold lysis buffer.[2]
- For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer.[2][10]
- Incubate the cell suspension on ice for 10-30 minutes.[2][10]
- Centrifuge the lysate at 10,000 x g for 1 minute to pellet cell debris.[10]
- Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your sample.
- Determine the protein concentration of the lysate.
3. Assay Procedure:
- Dilute the cell lysate to the desired protein concentration (e.g., 50-200 µg of protein) in a final volume of 50 µL with cell lysis buffer for each reaction.
- Add 50 µL of 2X Assay Buffer (containing DTT) to each sample.[10]
- Prepare the substrate solution by diluting the Ac-DEVD-AMC stock solution in assay buffer to the desired final concentration (e.g., 200 µM).
- Add 5 µL of the diluted Ac-DEVD-AMC substrate to each well to initiate the reaction.[10]
- Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
- Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[2][3]
4. Data Analysis:
- Subtract the fluorescence values of the blank (no enzyme) wells from the values of the experimental wells.
- The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced samples to the non-induced control.[10]
Ac-DEVD-AMC Assay Workflow
Caption: Workflow for the Ac-DEVD-AMC caspase-3 activity assay.
References
- 1. biotium.com [biotium.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ulab360.com [ulab360.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. assaygenie.com [assaygenie.com]
Refinement of Ac-DNLD-AMC assay for low caspase-3 activity samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of the Ac-DEVD-AMC assay, particularly for samples exhibiting low caspase-3 activity.
Troubleshooting Guides
This section addresses common issues encountered during the Ac-DEVD-AMC assay, offering potential causes and solutions to enhance assay sensitivity and reliability.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Low Caspase-3 Activity: The experimental model may have inherently low levels of apoptosis or the induction period was suboptimal. | • Increase the number of cells per assay well.[1] • Optimize the apoptosis induction time and stimulus concentration. • Concentrate the cell lysate. • Extend the assay incubation time (e.g., 2 hours or even overnight), ensuring to also run a buffer-only control to monitor substrate auto-hydrolysis. • Consider using a more sensitive fluorogenic substrate. |
| Inactive Caspase-3: The enzyme may have been degraded during sample preparation or is inhibited. | • Keep cell lysates on ice at all times.[2] • Avoid repeated freeze-thaw cycles of lysates and the Ac-DEVD-AMC substrate.[3] • Ensure lysis buffer does not contain protease inhibitors that target cysteine proteases.[4] • Prepare fresh assay buffer containing DTT immediately before use, as DTT is unstable in solution. | |
| Substrate Degradation: The Ac-DEVD-AMC substrate may have lost its activity. | • Reconstitute the substrate in high-quality, anhydrous DMSO.[3] • Store the reconstituted substrate at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[3] • Protect the substrate from light. | |
| Incorrect Plate Reader Settings: The excitation and emission wavelengths may not be optimal for AMC. | • Set the excitation wavelength to approximately 340-380 nm and the emission wavelength to 440-460 nm.[3][5] • Optimize the gain settings on the plate reader to maximize the signal-to-noise ratio. | |
| High Background Fluorescence | Substrate Auto-hydrolysis: The Ac-DEVD-AMC substrate can spontaneously break down, releasing free AMC. | • Always include a "no-lysate" or "buffer + substrate" control to determine the level of auto-hydrolysis.[6] • Subtract the background fluorescence from all sample readings. • Avoid prolonged incubation at 37°C if not necessary. |
| Contaminated Reagents: Buffers or water may be contaminated with fluorescent substances. | • Use fresh, high-purity reagents and water. • Filter-sterilize buffers. | |
| Cell Lysate Autofluorescence: Some cellular components may fluoresce at the same wavelengths as AMC. | • Include a "lysate-only" control (without the Ac-DEVD-AMC substrate) to measure the intrinsic fluorescence of the cell lysate. • Subtract this value from the corresponding sample readings. | |
| Inconsistent Results/High Variability | Pipetting Errors: Inaccurate dispensing of small volumes of lysate, substrate, or buffer. | • Use calibrated pipettes and proper pipetting techniques. • Prepare a master mix of the reaction buffer and substrate to add to all wells, ensuring consistency. |
| Uneven Cell Seeding: For adherent cells, variations in cell number per well can lead to inconsistent caspase activity measurements. | • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. • Allow cells to settle evenly before incubation. | |
| Edge Effects in Microplate: Evaporation from the outer wells of the plate can concentrate reactants and alter enzyme kinetics. | • Avoid using the outermost wells of the microplate for samples. Instead, fill them with sterile water or PBS to maintain humidity. | |
| Cell Harvesting Technique (for adherent cells): Scraping or trypsinization can affect cell health and apoptosis levels. | • Be consistent with the cell harvesting method across all samples. • If using trypsin, ensure it is completely neutralized before cell lysis. Note that different harvesting methods can impact results.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the sensitivity of the Ac-DEVD-AMC assay for my samples with very low expected caspase-3 activity?
A1: To enhance sensitivity, you can try several approaches:
-
Increase Cell Number: Use a higher concentration of cell lysate in the assay.
-
Optimize Incubation Time: Extend the incubation period of the lysate with the substrate. A kinetic reading over several hours can help determine the optimal time point.
-
Alternative Substrates: Consider using a more sensitive fluorogenic substrate, such as one based on rhodamine 110 (R110), or explore substrates with modified peptide sequences for higher specificity and turnover rates.[8][9]
Q2: My negative control (untreated cells) shows high caspase-3 activity. What could be the reason?
A2: High basal activity in control cells can be due to:
-
Spontaneous Apoptosis: Some cell lines are prone to apoptosis under standard culture conditions, especially at high confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Assay Buffer Components: Ensure the assay buffer is freshly prepared, especially the DTT, as its degradation can affect the reducing environment necessary for caspase activity.
-
Contamination: Mycoplasma contamination can induce apoptosis. Regularly test your cell cultures.
Q3: What are the appropriate controls to include in my Ac-DEVD-AMC assay?
A3: A well-controlled experiment should include:
-
Untreated Control: Cells not exposed to the apoptotic stimulus.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine, etoposide).
-
No-Lysate Control (Blank): Assay buffer and substrate only, to measure substrate auto-hydrolysis.[6]
-
Lysate-Only Control: Cell lysate and assay buffer without the substrate, to measure background fluorescence from the lysate.
-
Inhibitor Control: Apoptotically induced cell lysate pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the measured activity is due to caspase-3.
Q4: What is the best way to prepare and store the Ac-DEVD-AMC substrate?
A4: The substrate is typically supplied as a lyophilized powder.
-
Reconstitution: Reconstitute in sterile, anhydrous DMSO to make a concentrated stock solution.[3]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] Protect from light.
Q5: Can I use this assay for both adherent and suspension cells?
A5: Yes, but the initial sample preparation differs.
-
Suspension Cells: Cells can be pelleted by centrifugation, washed, and then lysed.[2]
-
Adherent Cells: Cells can be lysed directly in the plate, or harvested by gentle scraping or trypsinization, followed by washing and lysis.[10] Be aware that the harvesting method can influence the results.[7]
Data Presentation
Table 1: Example of Caspase-3 Activity in Different Cell Lines with Various Treatments
| Cell Line | Treatment | Incubation Time (h) | Caspase-3 Activity (Fold Change over Control) | Reference |
| Jurkat | 2 µM Camptothecin | 20 | ~4.5 | |
| Jurkat | 10 ng/mL anti-Fas Ab | 20 | ~6.0 | |
| HT-29 | 50 µM Cycloartane | 18 | ~3.5 (Caspase-3/7) | [11] |
| HT-29 | 50 µM Cycloartane | 18 | ~2.0 (Caspase-8) | [11] |
| HT-29 | 50 µM Cycloartane | 18 | ~2.5 (Caspase-9) | [11] |
| Human PBMCs | 4.25% D-glucose | 2 | ~3.5 | [12] |
| Mice Brain Tissue | Ischemia | - | ~4.0 | [13] |
Note: The data presented are illustrative and have been collated from various sources. Experimental conditions may vary.
Experimental Protocols
Optimized Ac-DEVD-AMC Caspase-3 Activity Assay Protocol
This protocol is a generalized guideline. Optimization of cell number, lysate concentration, and incubation time is recommended for each experimental setup.
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. (Note: Some protocols may use Triton X-100). Store at 4°C. Add DTT fresh before use.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT. Prepare fresh.
-
Ac-DEVD-AMC Substrate Stock (10 mM): Reconstitute lyophilized substrate in anhydrous DMSO.[14] Store in aliquots at -20°C, protected from light.
-
Substrate Working Solution (200 µM): Dilute the 10 mM stock solution 1:50 in the 2X Reaction Buffer just before use.
-
Caspase-3 Inhibitor (Ac-DEVD-CHO) Stock (2 mM): Reconstitute in DMSO. Store at -20°C.
2. Cell Lysate Preparation:
-
For Adherent Cells:
-
Wash cell monolayer with ice-cold PBS.
-
Aspirate PBS and add ice-cold Cell Lysis Buffer (e.g., 100 µL for a well in a 96-well plate).
-
Incubate on ice for 10-15 minutes.[4]
-
Pipette the lysate into a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Incubate on ice for 10-15 minutes.
-
-
For all samples:
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay).
-
3. Assay Procedure (96-well plate format):
-
Dilute cell lysates to the same protein concentration (e.g., 1-2 mg/mL) using the Cell Lysis Buffer.
-
In a black, flat-bottom 96-well plate, add your samples and controls in duplicate or triplicate:
-
Sample Wells: 50 µL of cell lysate.
-
Inhibitor Control Wells: 50 µL of cell lysate pre-incubated with Ac-DEVD-CHO (final concentration ~100 nM) for 10-15 minutes on ice.
-
Blank (No-Lysate) Control: 50 µL of Cell Lysis Buffer.
-
-
Initiate the reaction by adding 50 µL of the 200 µM Substrate Working Solution to all wells.
-
Incubate the plate at 37°C, protected from light. For low-activity samples, a longer incubation (e.g., 2-4 hours or overnight) may be necessary. For kinetic assays, read the plate at regular intervals (e.g., every 15-30 minutes).
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[3]
4. Data Analysis:
-
Subtract the average fluorescence of the Blank (No-Lysate) Control from all other readings.
-
The caspase-3 activity is proportional to the fluorescence intensity.
-
Calculate the fold change in activity by dividing the average fluorescence of the treated samples by the average fluorescence of the untreated control samples.[11][15]
Visualizations
Caspase-3 Signaling Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3.[16][17][18][19][20]
Experimental Workflow for Ac-DEVD-AMC Assay
Caption: Step-by-step workflow for the Ac-DEVD-AMC caspase-3 activity assay.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the caspase-3 assay.
References
- 1. mpbio.com [mpbio.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of cell harvesting methods on detection of cell surface proteins and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Caspase 3 - Wikipedia [en.wikipedia.org]
- 20. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Addressing Ac-DNLD-AMC solubility issues in assay buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the fluorogenic caspase-3 substrate, Ac-DNLD-AMC, with a focus on addressing solubility challenges in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of caspase-3, a key enzyme involved in apoptosis. The substrate consists of a four-amino-acid peptide sequence (DNLD) recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. When active caspase-3 cleaves the peptide sequence, it liberates free AMC, which produces a strong fluorescent signal. This increase in fluorescence is directly proportional to the caspase-3 activity in the sample. The fluorescence of free AMC is typically measured with an excitation wavelength between 340-380 nm and an emission wavelength between 440-460 nm.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is standard practice to prepare a concentrated stock solution in high-quality, anhydrous DMSO, which can then be diluted to the final working concentration in the aqueous assay buffer.
Q3: I'm observing precipitation when I add the this compound stock solution to my assay buffer. What could be the cause and how can I fix it?
This is a common issue that can arise from several factors:
-
Final Substrate Concentration is Too High: The aqueous solubility of peptide-based substrates is often limited. Ensure your final working concentration is appropriate for the assay, typically in the range of 10-50 µM.
-
Assay Buffer Composition: Certain buffer components can affect solubility. High salt concentrations or the absence of detergents may promote precipitation. Including a small percentage of a non-ionic detergent like CHAPS (0.1%) or NP-40 (0.001%) can help maintain substrate solubility.[3][4]
-
Improper Mixing: Adding the DMSO stock directly to the buffer without immediate and thorough mixing can cause localized high concentrations of the substrate, leading to precipitation. To avoid this, add the DMSO stock dropwise while vortexing or gently agitating the assay buffer.
-
Low Temperature: Performing dilutions at very low temperatures (e.g., on ice) can decrease the solubility of the substrate. Prepare the final working solution at room temperature unless the protocol specifically requires otherwise.
Q4: My fluorescent signal is very low or absent, even with induced samples. Could this be a solubility problem?
Yes, poor solubility can lead to a lower effective substrate concentration, resulting in a weaker signal. If you suspect solubility issues are causing low signal, consider the following troubleshooting steps:
-
Confirm Substrate Viability: Ensure the this compound has been stored correctly at -20°C and protected from light and moisture.[2]
-
Optimize Substrate Concentration: While high concentrations can cause precipitation, a concentration that is too low will yield a weak signal. Perform a substrate titration to determine the optimal concentration for your experimental system.
-
Check Assay Buffer Components: The assay buffer for caspase-3 activity should create an optimal environment for the enzyme. This typically includes a buffering agent (e.g., HEPES), a reducing agent like DTT (dithiothreitol) which is critical for caspase activity, and a chelating agent like EDTA.[4][5] Ensure all components are at the correct pH and concentration.
-
Verify Cell Lysate Quality: The issue may lie with the sample rather than the substrate. Ensure your cell lysis procedure is effective and that the total protein concentration of the lysate is sufficient for the assay (typically 50-200 µg per reaction).[6]
Q5: The product information mentions a TFA salt. What is this and can it affect my experiment?
Trifluoroacetic acid (TFA) is often used during the purification of synthetic peptides and may remain as a counterion in the final lyophilized product. For most standard in vitro assays, the residual TFA does not interfere with the results.[1] However, it's important to note that the TFA salt contributes to the total mass of the product, so the actual peptide content may be slightly lower than the total weight. TFA salts generally improve the solubility of peptides in aqueous solutions.[1]
Troubleshooting Guide: Solubility and Signal Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms upon dilution into assay buffer | 1. Final concentration is too high. 2. Inadequate mixing. 3. Assay buffer lacks solubilizing agents. | 1. Lower the final working concentration of this compound. 2. Add DMSO stock slowly while vortexing the buffer. 3. Consider adding 0.1% CHAPS or 10% glycerol/sucrose to the assay buffer.[3][4][7] |
| Low or no fluorescent signal | 1. Substrate is insoluble/precipitated. 2. Substrate has degraded. 3. Caspase-3 is inactive in the lysate. 4. Incorrect filter set on the plate reader. | 1. Visually inspect for precipitation. Follow solubility troubleshooting steps. 2. Use a fresh aliquot of substrate stored at -20°C. 3. Ensure the assay buffer contains a reducing agent like DTT (2-10 mM).[4][8] Use a positive control (recombinant caspase-3) to verify the assay setup. 4. Verify excitation/emission wavelengths are set correctly for free AMC (Ex: 340-380 nm, Em: 440-460 nm).[1] |
| High background fluorescence | 1. Contaminated buffer or reagents. 2. Autohydrolysis of the substrate. 3. Intrinsic fluorescence from cell lysate or test compounds. | 1. Use fresh, high-purity reagents and water.[4][5] 2. Prepare substrate-containing reaction mixes immediately before use.[4] 3. Run parallel controls including a "no-lysate" blank and a "lysate-only" control (without substrate). Subtract these background readings from your experimental values. |
Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the vial for 1-2 minutes until the peptide is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[2]
Protocol 2: Caspase-3 Activity Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Prepare 2x Reaction Buffer: Prepare a buffer containing 100 mM HEPES, 20% sucrose, 0.2% CHAPS, pH 7.2.[3]
-
Prepare Cell Lysates:
-
Induce apoptosis in your target cells alongside a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4).[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Set up the Assay Plate:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells of a black, flat-bottom 96-well plate.
-
Prepare a "no-lysate" blank control containing 50 µL of lysis buffer.
-
-
Prepare Reaction Mix:
-
Create a master mix by diluting the 2x Reaction Buffer to 1x with dH₂O.
-
Immediately before use, add DTT to a final concentration of 10 mM.[3]
-
Dilute the this compound stock solution into the DTT-containing buffer to achieve a 2x final concentration (e.g., 40 µM if the final concentration is 20 µM).
-
-
Initiate the Reaction:
-
Add 50 µL of the reaction mix to each well of the 96-well plate.
-
Mix gently by shaking the plate for 30-60 seconds.
-
-
Measure Fluorescence:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence microplate reader.[3]
-
Table 1: Common Components of Caspase-3 Assay Buffers
| Component | Typical Concentration Range | Purpose |
| HEPES | 20 - 100 mM | Buffering agent to maintain optimal pH (7.2-7.5).[3][4][8] |
| DTT | 2 - 10 mM | Reducing agent, essential for caspase enzymatic activity.[3][4][8] |
| CHAPS | 0.1% - 0.5% | Non-ionic detergent to aid in cell lysis and improve substrate solubility.[3][4] |
| EDTA | 2 mM | Chelating agent. |
| Sucrose/Glycerol | 10% | Stabilizing agent for the enzyme.[3][7][8] |
Visualizations
Caption: Experimental workflow for a typical caspase-3 activity assay.
Caption: Troubleshooting logic for low signal in a caspase-3 assay.
Caption: Caspase-3 activation and substrate cleavage pathway.
References
- 1. This compound peptide [novoprolabs.com]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
How to minimize photobleaching of AMC in Ac-DNLD-AMC assay
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize photobleaching of the 7-amino-4-methylcoumarin (AMC) fluorophore in the Ac-DNLD-AMC caspase-3 assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of caspase-3, a key enzyme involved in apoptosis (programmed cell death).[1] The assay utilizes a peptide substrate, this compound, which is specifically recognized and cleaved by active caspase-3.[2]
Q2: What is AMC and what are its spectral properties?
AMC (7-amino-4-methylcoumarin) is a fluorescent compound. When conjugated to the Ac-DNLD peptide, its fluorescence is very weak.[3] Upon cleavage by caspase-3, free AMC is released, resulting in a significant increase in fluorescence intensity.[3] Free AMC has an excitation maximum between 340-360 nm and an emission maximum between 440-460 nm.[2][4]
Q3: What is photobleaching and why does it occur with AMC?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[5][6] It happens when the fluorophore, after being energized by the excitation light, enters a long-lived excited triplet state.[7] In this state, it can react with molecular oxygen and other molecules to form non-fluorescent products.[6] While AMC is considered relatively photostable, it can still photobleach under intense or prolonged illumination.[3]
Q4: How can I distinguish between signal loss from photobleaching versus enzyme kinetics?
To determine the cause of signal loss, run a control well containing a known, stable concentration of free AMC standard. Expose this control well to the same measurement conditions (light intensity, duration, frequency) as your experimental samples. If the fluorescence in the AMC standard well decreases over time, photobleaching is occurring. If the signal in the standard well is stable but your experimental signal plateaus or decreases, it is likely due to the enzyme kinetics (e.g., substrate depletion or enzyme inactivation).
Troubleshooting Guide: Minimizing AMC Photobleaching
Problem: My AMC fluorescence signal decreases rapidly during repeated measurements, affecting data quality.
This is a classic sign of photobleaching. The following sections provide solutions to mitigate this issue through instrumental adjustments, reagent modifications, and protocol optimization.
Instrumental Adjustments
Optimizing the settings on your fluorescence plate reader or microscope is the first and most effective line of defense against photobleaching.[8]
Q: How should I adjust my instrument settings?
The core principle is to deliver just enough light to get a good signal and no more. This minimizes the number of excitation-emission cycles each AMC molecule undergoes.[7]
Table 1: Instrument Settings to Minimize AMC Photobleaching
| Parameter | Recommendation for Plate Readers & Microscopes | Rationale |
| Excitation Intensity | Use the lowest possible light source power setting that provides a sufficient signal-to-noise ratio. If available, use neutral density (ND) filters to reduce intensity without changing the spectrum.[5][7] | Reduces the rate at which fluorophores are excited, thereby lowering the probability of entering the reactive triplet state.[6][7] |
| Exposure Time / Dwell Time | Decrease the camera exposure time or the photomultiplier tube (PMT) dwell time to the shortest duration that yields a reliable signal.[7][9] | Directly limits the total number of photons hitting the sample for each measurement, reducing cumulative damage.[10] |
| Detector Gain | Increase the electronic gain on the PMT or camera detector. | This amplifies the emitted signal electronically, allowing you to use a lower excitation intensity for the same final signal level. Note that this can increase noise, so a balance is needed.[11] |
| Measurement Frequency | For kinetic assays, increase the time interval between readings (e.g., read every 5 minutes instead of every 30 seconds). | Reduces the total light exposure over the course of the experiment.[8] |
| Focusing (Microscopy) | Use transmitted light or a lower-magnification objective to find the area of interest before switching to fluorescence imaging for acquisition.[5] | Avoids unnecessary photobleaching of the specific area you intend to measure. |
Reagent and Buffer Modifications
Adding commercially available or lab-prepared antifade reagents to your assay buffer can significantly reduce photobleaching. These reagents typically work by scavenging reactive oxygen species (ROS) that cause photochemical damage.[12]
Q: What antifade reagents can I add to my aqueous assay buffer?
Several compounds are effective, but they must be tested to ensure they do not interfere with enzyme activity.
Table 2: Common Antifade Reagents for Aqueous Assays
| Reagent | Recommended Starting Concentration | Pros | Cons / Considerations |
| n-Propyl gallate (NPG) | 2-4% (w/v) | Effective and non-toxic.[12] | Can be difficult to dissolve. Has shown anti-apoptotic properties, which could potentially interfere with the biological process being studied.[12] |
| Trolox | 0.1 - 2 mM | A water-soluble vitamin E analog, effective ROS scavenger. Used in commercial live-cell antifade reagents.[8] | May require optimization to find the ideal concentration for your specific assay conditions. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2.5% (w/v) | Less toxic than some other agents.[12] | Considered less effective than PPD. May also have anti-apoptotic effects.[12] |
Note: Always run a control experiment to validate that the chosen antifade reagent does not inhibit or enhance caspase-3 activity in your system.
Experimental Protocols
Protocol 1: Endpoint this compound Caspase-3 Assay
This protocol is designed to minimize photobleaching by taking a single measurement at the end of the incubation period.
-
Prepare Cell Lysates: Induce apoptosis in your cell population alongside a non-induced control. Lyse the cells using a suitable lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate).[13]
-
Set Up Reactions: In a black 96-well plate suitable for fluorescence, add 25 µL of cell lysate per well.[1]
-
Prepare Substrate Solution: Prepare the substrate solution in a protease assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[13] Dilute the this compound stock to a final working concentration of 20 µM.[13][14] If using an antifade reagent, add it to this buffer.
-
Initiate Reaction: Add 200 µL of the substrate solution to each well.[1]
-
Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.[15]
-
Measure Fluorescence: Read the plate using a fluorometer with excitation set to ~350-380 nm and emission to ~440-460 nm.[1][15]
Protocol 2: Kinetic this compound Assay with Minimized Photobleaching
This protocol allows for monitoring the reaction over time while implementing strategies to reduce photobleaching.
-
Follow Steps 1-4 from the Endpoint Assay protocol.
-
Instrument Setup:
-
Set the fluorometer to the lowest stable excitation intensity.
-
Set the exposure/read time to the minimum required for a good signal.
-
Program a kinetic read with the longest practical interval between measurements (e.g., every 5-10 minutes) for a total duration of 1-1.5 hours.
-
-
Measure: Place the plate in the pre-warmed (37°C) reader and begin the kinetic measurement, ensuring the plate lid is on to protect from ambient light.
-
Data Analysis: Plot the relative fluorescence units (RFU) against time. The initial slope of this curve is proportional to the enzyme activity.
Visual Guides
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. This compound peptide [novoprolabs.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. biocompare.com [biocompare.com]
- 9. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Process Improvements for Ac-DNLD-AMC Based Caspase-3 Activity Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Ac-DNLD-AMC based caspase-3 activity measurements. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for caspase-3 activity measurement?
This compound is a fluorogenic substrate for caspase-3. It consists of the tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD) conjugated to 7-amino-4-methylcoumarin (AMC). Upon cleavage by active caspase-3, the fluorescent AMC moiety is released, and its fluorescence can be measured to quantify enzyme activity. The DNLD sequence shows high selectivity for caspase-3, with minimal cleavage by other caspases such as caspase-7, -8, and -9.[1] This specificity makes it a valuable tool for measuring the sole activity of caspase-3 in cell extracts.[1]
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[2][3][4] It is recommended to determine the optimal excitation and emission wavelengths for your specific instrument and experimental conditions.
Q3: How should this compound be stored?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[4] Once reconstituted, typically in DMSO, it is recommended to store the solution at -20°C and avoid repeated freeze-thaw cycles to maintain its stability.[5]
Q4: What is a typical concentration of this compound to use in the assay?
The optimal concentration of this compound should be empirically determined for your specific experimental setup. However, a final concentration in the range of 20-100 µM is a common starting point for similar AMC-based caspase substrates.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage or handling, leading to the release of free AMC. | - Ensure proper storage of the lyophilized powder and reconstituted substrate solution at -20°C, protected from light. - Prepare fresh substrate dilutions for each experiment. - Run a "substrate only" control (assay buffer + substrate, no lysate) to check for spontaneous hydrolysis. |
| 2. Autofluorescence of Samples or Compounds: Cell lysates, buffers, or test compounds may exhibit intrinsic fluorescence at the excitation/emission wavelengths of AMC. | - Run a "lysate only" control (assay buffer + cell lysate, no substrate) to measure the background fluorescence of your sample. - If testing compounds, run a "compound only" control to check for autofluorescence. - Subtract the background fluorescence from your experimental readings. | |
| 3. Contaminated Reagents: Buffers or water used for dilutions may be contaminated with fluorescent substances. | - Use high-purity, sterile water and reagents for all buffers and solutions. | |
| Low or No Signal | 1. Inactive Caspase-3: The experimental conditions may not have successfully induced apoptosis, or the caspase-3 in the lysate may be inactive. | - Confirm apoptosis induction using a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine). - Ensure that the cell lysis procedure is effective and does not inactivate the enzyme. Keep lysates on ice. - Include a positive control of purified active caspase-3 in your assay. |
| 2. Suboptimal Assay Conditions: The pH, temperature, or composition of the assay buffer may not be optimal for caspase-3 activity. | - Ensure the assay buffer has a neutral pH (typically around 7.2-7.5). - The assay is typically performed at 37°C. - The presence of a reducing agent like DTT (dithiothreitol) in the assay buffer is often necessary for optimal caspase activity. | |
| 3. Insufficient Incubation Time: The incubation time may be too short to allow for sufficient cleavage of the substrate. | - Perform a time-course experiment to determine the optimal incubation time for your system. Measure fluorescence at several time points (e.g., 30, 60, 90, 120 minutes). | |
| 4. Incorrect Instrument Settings: The excitation and emission wavelengths or the gain settings on the fluorometer may be incorrect. | - Verify the excitation and emission wavelengths are set correctly for AMC (Ex: 340-380 nm, Em: 440-460 nm). - Optimize the gain setting of your instrument to ensure sensitive detection without saturating the detector. | |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of lysates, substrate, or buffers. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of the reaction buffer and substrate to add to all wells, reducing pipetting variability. |
| 2. Incomplete Mixing: Reagents in the wells are not mixed thoroughly. | - Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker. Avoid introducing bubbles. | |
| 3. Temperature Gradients: Uneven temperature across the microplate during incubation. | - Ensure the entire plate is at a uniform temperature during incubation. Incubate the plate in a temperature-controlled reader or incubator. |
Data Presentation
Table 1: Substrate Specificity Comparison
| Substrate | Caspase-3 Cleavage | Caspase-7 Cleavage | Caspase-8 Cleavage | Caspase-9 Cleavage |
| Ac-DNLD-MCA | Efficient | Negligible[1] | No[1] | No[1] |
| Ac-DEVD-MCA | Efficient | Yes[1] | Yes[1] | Yes[1] |
Table 2: Typical Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 20 - 100 µM | Optimal concentration should be determined empirically. |
| Cell Lysate Protein | 10 - 100 µg per well | Dependent on cell type and level of apoptosis. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 120 minutes | A kinetic reading is recommended to determine the linear range of the reaction. |
| Excitation Wavelength | 340 - 380 nm | |
| Emission Wavelength | 440 - 460 nm |
Experimental Protocols
Preparation of Cell Lysates
-
Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds or apoptosis-inducing agents for the desired time. Include both untreated (negative control) and positive control (e.g., staurosporine-treated) cells.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Adherent cells: Scrape cells in ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Lysis: Resuspend the cell pellet in a suitable ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi).[5] The volume of lysis buffer will depend on the cell number.
-
Incubation: Incubate the lysate on ice for 10-30 minutes.
-
Clarification: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is the cell lysate to be used in the assay.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Caspase-3 Activity Assay
-
Prepare Assay Buffer: Prepare a 1X or 2X assay buffer. A typical 1X assay buffer contains 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[5] DTT should be added fresh before use.
-
Prepare Substrate Solution: Dilute the this compound stock solution to the desired final concentration in the assay buffer. Protect the solution from light.
-
Set up the Assay Plate:
-
Use a black, flat-bottom 96-well plate for fluorescence measurements.
-
Add your cell lysates (e.g., 50 µL containing 10-100 µg of protein) to the wells.
-
Include the following controls:
-
Blank (No Lysate): Assay buffer only.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer.
-
Substrate Only Control: Assay buffer + this compound.
-
-
-
Initiate the Reaction: Add the substrate solution (e.g., 50 µL) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at regular intervals (for a kinetic assay) or at a fixed endpoint using a microplate fluorometer with excitation at 340-380 nm and emission at 440-460 nm.
Data Analysis
-
Background Subtraction: Subtract the fluorescence of the "substrate only" control from all other readings.
-
Calculate Caspase-3 Activity: The rate of increase in fluorescence is proportional to the caspase-3 activity. For endpoint assays, the activity can be expressed as relative fluorescence units (RFU) or normalized to the protein concentration. For kinetic assays, the activity is the slope of the linear portion of the fluorescence versus time curve.
Visualizations
Caption: Caspase-3 activation signaling pathways.
Caption: this compound based caspase-3 assay workflow.
Caption: Troubleshooting decision tree for caspase-3 assay.
References
Validation & Comparative
A Head-to-Head Comparison of Ac-DNLD-AMC and Ac-DEVD-AMC for Caspase-3 Selectivity
For researchers, scientists, and drug development professionals investigating apoptosis, the precise measurement of caspase-3 activity is paramount. The choice of a fluorogenic substrate is a critical determinant of assay specificity and accuracy. This guide provides a comprehensive comparison of two tetrapeptide substrates, Ac-DEVD-AMC and the more novel Ac-DNLD-AMC, to inform the selection of the optimal tool for caspase-3 activity assessment.
The widely used substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), is designed based on the cleavage site of poly (ADP-ribose) polymerase (PARP), a well-known caspase-3 substrate.[1] However, its selectivity can be a concern, as other caspases, such as caspase-7, can also cleave the DEVD sequence.[2][3] This has led to the development of alternative substrates with improved selectivity. One such promising alternative is N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin (this compound).
This guide presents a data-driven comparison of these two substrates, summarizing their kinetic parameters and selectivity profiles. Detailed experimental protocols for their use in caspase activity assays are also provided, alongside diagrams illustrating the caspase signaling pathway and a typical experimental workflow.
Quantitative Comparison of Substrate Performance
The following tables summarize the available quantitative data for this compound and Ac-DEVD-AMC, highlighting their affinity and selectivity for caspase-3 and other related caspases. The data for the DNLD sequence is based on studies using the closely related fluorogenic substrate Ac-DNLD-MCA and the inhibitor Ac-DNLD-CHO, which provide strong evidence for the selectivity of the DNLD sequence for caspase-3.[2]
| Substrate/Inhibitor | Target Caspase | Apparent Inhibition Constant (Kiapp) | Reference |
| Ac-DNLD-CHO | Caspase-3 | 0.68 nM | [2] |
| Caspase-7 | 55.7 nM | [2] | |
| Caspase-8 | >200 nM | [2] | |
| Caspase-9 | >200 nM | [2] | |
| Ac-DEVD-CHO | Caspase-3 | 0.288 nM | [2] |
| Caspase-7 | 4.48 nM | [2] | |
| Caspase-8 | 0.597 nM | [2] | |
| Caspase-9 | 1.35 nM | [2] |
Table 1: Comparison of Apparent Inhibition Constants (Kiapp) for Ac-DNLD-CHO and Ac-DEVD-CHO. This data demonstrates the significantly higher selectivity of the DNLD sequence for caspase-3 over other caspases compared to the DEVD sequence.
| Substrate | Target Caspase | Michaelis Constant (Km) | Reference |
| Ac-DEVD-AMC | Caspase-3 | 10 µM | [1] |
| Ac-DEVD-AMC | Caspase-3 | 9.7 ± 1.0 μM | [4] |
A study directly comparing the cleavage of Ac-DNLD-MCA and Ac-DEVD-MCA by different caspases revealed that while Ac-DEVD-MCA is cleaved by caspases-3, -7, -8, and -9, Ac-DNLD-MCA is efficiently cleaved only by caspase-3.[2] This highlights the superior selectivity of the DNLD sequence.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the caspase activation cascade and a standard workflow for a caspase-3 activity assay.
Caption: Caspase activation signaling cascade.
Caption: Fluorometric caspase-3 assay workflow.
Experimental Protocols
The following is a generalized protocol for a fluorometric caspase-3 activity assay using either this compound or Ac-DEVD-AMC. This protocol may require optimization depending on the cell type and experimental conditions.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
This compound or Ac-DEVD-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[1]
-
Recombinant active caspase-3 (for positive control)
-
AMC (7-amino-4-methylcoumarin) standard (for standard curve)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation: a. Induce apoptosis in your target cells using the desired method. Include a non-induced control group. b. Harvest cells by centrifugation and wash once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-20 minutes. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase Activity Assay: a. Prepare an AMC standard curve by making serial dilutions of the AMC standard in Assay Buffer. b. In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. c. Include appropriate controls:
- Blank (Assay Buffer only)
- Negative control (lysate from non-apoptotic cells)
- Positive control (recombinant active caspase-3) d. Prepare the reaction mix by diluting the this compound or Ac-DEVD-AMC substrate in Assay Buffer to the desired final concentration (typically 20-50 µM).[1][5] e. Add the reaction mix to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100-200 µL). f. Incubate the plate at 37°C for 1-2 hours, protected from light.[5] g. Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm.[1][6][7]
-
Data Analysis: a. Subtract the blank fluorescence values from all other readings. b. Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of AMC released (in pmol or nmol). c. Express caspase-3 activity as the amount of AMC released per unit of time per amount of protein (e.g., pmol AMC/min/µg protein).
Conclusion
While Ac-DEVD-AMC has been a reliable tool for many years, the available data strongly suggests that this compound offers superior selectivity for caspase-3. For researchers aiming to specifically measure caspase-3 activity without significant cross-reactivity from other caspases, particularly caspase-7, this compound is the recommended substrate. The choice between these substrates will ultimately depend on the specific requirements of the study, but for assays demanding high specificity, the DNLD sequence presents a clear advantage.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating Caspase-3 Activation: A Head-to-Head Comparison of the Ac-DNLD-AMC Assay and Western Blotting
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-3 activation is paramount. Caspase-3, a key executioner caspase, provides a definitive marker for programmed cell death. Two widely adopted methods for its assessment are the fluorometric Ac-DNLD-AMC assay, which measures enzymatic activity, and western blotting, which detects the cleaved, active form of the enzyme. This guide provides a comprehensive comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Principle of Detection: Activity vs. Protein Presence
The this compound assay and western blotting for cleaved caspase-3 rely on distinct but complementary principles to determine caspase-3 activation. The this compound assay is a functional assay that measures the enzymatic activity of caspase-3. It utilizes a synthetic peptide substrate, this compound, which is specifically recognized and cleaved by active caspase-3. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence is directly proportional to the amount of active caspase-3 in the sample.
In contrast, western blotting is an immunological method that detects the presence of the cleaved, and therefore active, form of caspase-3. During apoptosis, the inactive procaspase-3 (approximately 35 kDa) is cleaved to generate the active p17 and p12 subunits. Western blotting uses specific antibodies to identify these smaller, cleaved fragments, providing a semi-quantitative measure of caspase-3 activation.
Comparative Experimental Data
To illustrate the correlation between these two methods, we present data from a study where apoptosis was induced in a human corneal endothelial cell line using staurosporine. Caspase-3 activation was monitored over a 24-hour period using both a fluorometric assay and western blotting.
| Time Point | Caspase-3 Activity (Fluorometric Assay - Fold Increase over Control) | Cleaved Caspase-3 (Western Blot - Densitometry) |
| 0 hours | 1.0 | Not Detected |
| 3 hours | 2.5 | Detected |
| 6 hours | 4.2 | Increased |
| 12 hours | 5.8 (Peak) | Peak Intensity |
| 24 hours | 3.1 | Decreased |
Data summarized from a study by Deb-R- et al. on staurosporine-induced apoptosis. The fluorimetric assay detected a time-dependent increase in caspase-3 activity, appearing as early as 3 hours and peaking at 12 hours.[1] Western blot analysis corroborated these findings, showing the appearance of the cleaved 17 kDa and 19 kDa fragments of caspase-3 starting at 3 hours, with the signal intensity peaking at 12 hours before decreasing at 24 hours.[1]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental processes, the following diagrams are provided.
Detailed Experimental Protocols
This compound Fluorometric Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Lysis:
-
After inducing apoptosis, harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, 10 µg/ml pepstatin A, 20 µg/ml leupeptin, 10 µg/ml aprotinin).
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Add assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT) to bring the total volume to 100 µl.
-
Add 5 µl of 1 mM this compound substrate (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Western Blotting for Cleaved Caspase-3
This protocol is a general guideline and may require optimization for specific antibodies and detection systems.
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates as described above.
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (p17/p19 fragments) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. A loading control, such as β-actin or GAPDH, should be used for normalization.
-
Conclusion: Choosing the Right Assay
Both the this compound assay and western blotting are robust methods for detecting caspase-3 activation, and as the presented data indicates, their results are highly correlated. The choice between them often depends on the specific experimental goals.
-
The This compound assay is quantitative, highly sensitive, and well-suited for high-throughput screening of apoptosis inducers or inhibitors. It provides a measure of the enzymatic function of caspase-3.
-
Western blotting provides a direct visualization of the cleaved caspase-3 fragments, confirming the proteolytic processing of the enzyme. It is semi-quantitative and can also be used to assess the levels of procaspase-3, offering insights into the activation kinetics.
For a comprehensive and rigorous assessment of apoptosis, the use of both assays is recommended. The this compound assay can provide quantitative data on caspase-3 activity, which can then be validated and visually confirmed by the detection of cleaved caspase-3 via western blotting. This dual approach ensures a thorough and reliable characterization of caspase-3-mediated apoptosis in your experimental system.
References
Ac-DNLD-AMC: A Highly Selective Fluorogenic Substrate for Caspase-3
For researchers, scientists, and drug development professionals investigating apoptosis and specific caspase-3 activity, the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin) offers a significant advantage in its high selectivity for caspase-3 over other executioner and initiator caspases. This guide provides a comprehensive comparison of this compound's cross-reactivity, supported by experimental data and detailed protocols.
The accurate measurement of individual caspase activity is crucial for dissecting the intricate signaling pathways of apoptosis. While the tetrapeptide sequence DEVD has been widely used in substrates for caspase-3, such as Ac-DEVD-AMC, it is also recognized and cleaved by other caspases, including caspase-7, -8, and -9. This cross-reactivity can lead to ambiguous results when attempting to quantify the specific activity of caspase-3 in complex biological samples. In contrast, the DNLD sequence has been demonstrated to be highly selective for caspase-3, making this compound a superior tool for the specific detection of this key apoptotic enzyme.
Comparative Analysis of Caspase Cross-Reactivity
Experimental data demonstrates that this compound is efficiently hydrolyzed by caspase-3, while showing minimal to no cleavage by other closely related caspases. This selectivity is a stark contrast to the broader activity profile of the commonly used substrate, Ac-DEVD-AMC.
A study comparing the cleavage of Ac-DNLD-MCA (a methylcoumarin amide derivative functionally equivalent to AMC) by different caspases revealed the high specificity of the DNLD sequence for caspase-3. The results showed that while Ac-DNLD-MCA is cleaved as efficiently as Ac-DEVD-MCA by caspase-3, it is hardly cleaved by caspase-7 and shows no cleavage by caspases-8 and -9.[1] This makes this compound a valuable tool for measuring the sole activity of caspase-3 in cell extracts.[1]
The table below summarizes the observed relative cleavage activities of this compound and Ac-DEVD-AMC with various caspases, highlighting the superior specificity of this compound.
| Substrate | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound | +++ | - | - | - |
| Ac-DEVD-AMC | +++ | ++ | + | + |
| Table 1: Relative cleavage efficiency of this compound versus Ac-DEVD-AMC by different caspases. '+++' indicates high cleavage activity, '++' and '+' indicate moderate to low cleavage, and '-' indicates negligible or no cleavage. |
Experimental Protocols
To assess the cross-reactivity of this compound, a fluorometric caspase activity assay is employed. This assay measures the fluorescence emitted by the AMC (7-amino-4-methylcoumarin) group upon its cleavage from the tetrapeptide by an active caspase.
Protocol: Fluorometric Caspase Activity Assay
This protocol is adapted from standard procedures for assessing caspase activity using fluorogenic substrates.
Materials:
-
Recombinant human caspases (caspase-3, -7, -8, -9)
-
This compound substrate
-
Ac-DEVD-AMC substrate (for comparison)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and Ac-DEVD-AMC in DMSO.
-
Dilute the recombinant caspases to their working concentrations in chilled assay buffer immediately before use.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the diluted recombinant caspase. Include wells with assay buffer only as a no-enzyme control.
-
Prepare separate sets of wells for each caspase to be tested.
-
-
Reaction Initiation:
-
Add the this compound substrate to the wells containing the different caspases to a final concentration of 50 µM. For comparison, a parallel set of experiments should be run with Ac-DEVD-AMC.
-
The total reaction volume should be consistent across all wells (e.g., 100 µL).
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values of the experimental wells.
-
Plot the relative fluorescence units (RFU) against time for each caspase and substrate combination.
-
The rate of substrate cleavage is determined by the slope of the linear portion of the curve.
-
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological relevance of caspase-3, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
The high selectivity of this compound for caspase-3 is critical for accurately studying its role in apoptosis. Caspase-3 is a key executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Simplified signaling pathways leading to the activation of caspase-3.
References
A Comparative Analysis of Fluorogenic and Colorimetric Caspase-3 Substrates: Ac-DNLD-AMC vs. Ac-DEVD-pNA
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of substrate for this enzyme is critical, directly impacting the sensitivity, specificity, and convenience of the assay. This guide provides a detailed comparison of the fluorogenic substrate Ac-DNLD-AMC and the widely used colorimetric substrate, Ac-DEVD-pNA, to aid in the selection of the most appropriate tool for your research needs.
This comparison delves into the key performance characteristics of each substrate, supported by experimental data and detailed protocols. We will explore their underlying mechanisms, specificity, and the practical advantages and limitations of fluorometric versus colorimetric detection methods.
Key Performance Characteristics at a Glance
| Feature | This compound (Fluorogenic) | Ac-DEVD-pNA (Colorimetric) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Peptide Sequence | This compound | Ac-DEVD-pNA |
| Reported Specificity | High for Caspase-3 | Cleaved by Caspase-3 and Caspase-7 |
| Detection Wavelength | Excitation: ~340-360 nm, Emission: ~440-460 nm | 405 nm |
| Relative Sensitivity | Higher | Lower |
| Kinetic Parameters (Km for Caspase-3) | Comparable to Ac-DEVD-AMC | ~9.7 µM - 18 µM |
| Instrumentation | Fluorescence Plate Reader or Spectrofluorometer | Spectrophotometer or Microplate Reader |
Principle of Detection
Both this compound and Ac-DEVD-pNA are synthetic tetrapeptides that mimic the natural cleavage site of caspase-3. The core difference lies in the reporter molecule attached to the peptide sequence.
-
This compound: This substrate is conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage by active caspase-3, free AMC is released, which emits a bright fluorescent signal. This increase in fluorescence is directly proportional to the caspase-3 activity.
-
Ac-DEVD-pNA: This substrate is linked to p-nitroaniline (pNA). When cleaved by caspase-3, pNA is liberated. Free pNA is a chromophore that absorbs light at 405 nm, producing a yellow color. The intensity of this color, measured by absorbance, corresponds to the level of caspase-3 activity.[1][2][3]
In-depth Comparison
Specificity: The Advantage of the DNLD Sequence
While the DEVD sequence is a well-established target for caspase-3, it is also recognized and cleaved by caspase-7.[4] This can lead to an overestimation of caspase-3 activity in samples where both enzymes are present.
In contrast, the DNLD peptide sequence has been shown to be more selective for caspase-3. Studies have demonstrated that while Ac-DNLD-MCA (a fluorogenic substrate with the same peptide sequence as this compound) is efficiently cleaved by caspase-3, it is hardly cleaved by caspase-7.[1] This enhanced specificity makes this compound a more reliable tool for specifically measuring caspase-3 activity. The inhibitor Ac-DNLD-CHO, based on the same peptide sequence, exhibits approximately 80-fold selectivity for caspase-3 over caspase-7.[1]
Sensitivity: The Power of Fluorescence
Fluorometric assays are inherently more sensitive than colorimetric assays.[5][6][7] This is due to the nature of fluorescence detection, which measures emitted light against a dark background, resulting in a higher signal-to-noise ratio. Colorimetric assays, on the other hand, measure the small decrease in transmitted light due to absorbance, which can be limited by the path length and the molar absorptivity of the chromophore.[5][6]
For researchers working with samples containing low levels of active caspase-3 or with limited sample material, the higher sensitivity of a fluorogenic substrate like this compound is a significant advantage, allowing for the detection of subtle changes in enzyme activity.[8][9]
Kinetic Parameters
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, and it reflects the affinity of the enzyme for its substrate. A lower Km value indicates a higher affinity.
-
The Km of Ac-DEVD-pNA for caspase-3 has been reported to be in the range of 9.7 µM to 18 µM.[10][11][12]
-
The Km of the related fluorogenic substrate Ac-DEVD-AMC for caspase-3 is approximately 10 µM.[13]
Experimental Protocols
Below are generalized protocols for performing a caspase-3 activity assay using either this compound or Ac-DEVD-pNA in a 96-well plate format. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Caspase-3 Activity Assay with this compound (Fluorometric)
Materials:
-
Cell lysate containing active caspase-3
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest. Harvest the cells and prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Set up the Reaction: In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Include a blank control with lysis buffer only.
-
Prepare Substrate Solution: Prepare a 2X working solution of this compound in the assay buffer.
-
Initiate the Reaction: Add 50 µL of the 2X this compound solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis: Subtract the blank reading from all measurements. The increase in fluorescence is proportional to the caspase-3 activity.
Caspase-3 Activity Assay with Ac-DEVD-pNA (Colorimetric)
Materials:
-
Cell lysate containing active caspase-3
-
Ac-DEVD-pNA substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysates: Prepare cell lysates as described for the fluorometric assay and determine the protein concentration.
-
Set up the Reaction: In a 96-well clear microplate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Include a blank control with lysis buffer only.
-
Prepare Substrate Solution: Prepare a 2X working solution of Ac-DEVD-pNA in the assay buffer.
-
Initiate the Reaction: Add 50 µL of the 2X Ac-DEVD-pNA solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[14]
-
Data Analysis: Subtract the blank reading from all measurements. The increase in absorbance is proportional to the caspase-3 activity.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the caspase-3 activation pathway and the general experimental workflows.
Caspase-3 Activation Signaling Pathway
Experimental Workflow Comparison
Conclusion
The choice between this compound and colorimetric caspase-3 substrates like Ac-DEVD-pNA depends on the specific requirements of the experiment.
-
For high-sensitivity applications and studies requiring specific measurement of caspase-3 activity , the fluorogenic substrate This compound is the superior choice. Its enhanced specificity for caspase-3 over caspase-7 and the inherent sensitivity of fluorescence detection allow for more accurate and reliable quantification of this key apoptotic enzyme.
-
For routine assays, high-throughput screening where cost may be a factor, or when a fluorescence reader is not available , the colorimetric substrate Ac-DEVD-pNA remains a viable and widely used option. It provides a straightforward and robust method for detecting DEVDase activity.
By understanding the distinct advantages of each substrate, researchers can make an informed decision to best suit their experimental goals, leading to more precise and meaningful insights into the complex process of apoptosis.
References
- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 6. pediaa.com [pediaa.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. z-fa-fmk.com [z-fa-fmk.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Confirming Caspase-3 Inhibition: A Comparative Guide to Ac-DNLD-AMC and a Known Inhibitor
For researchers, scientists, and drug development professionals, accurately confirming caspase-3 inhibition is a critical step in apoptosis research and the development of novel therapeutics. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-DNLD-AMC with a known caspase-3 inhibitor, supported by experimental data and detailed protocols.
The cysteine-aspartic protease, caspase-3, is a key executioner in the apoptotic pathway.[1][2] Its activity is a hallmark of programmed cell death. Fluorogenic substrates are instrumental in measuring this activity. Upon cleavage by active caspase-3, these substrates release a fluorescent molecule, providing a quantifiable signal. This guide focuses on the use of N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin (this compound) as a specific substrate for caspase-3 and compares its inhibition with the well-established caspase-3 inhibitor, N-Acetyl-Asp-Glu-Val-Asp-CHO (Ac-DEVD-CHO).
Performance Comparison: Ac-DNLD-CHO vs. Ac-DEVD-CHO
Experimental data demonstrates the potency and selectivity of Ac-DNLD-CHO as a caspase-3 inhibitor, particularly when compared to the more broadly acting Ac-DEVD-CHO. The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Caspase | Apparent Inhibition Constant (Ki app) (nM) |
| Ac-DNLD-CHO | Caspase-3 | 0.68 |
| Caspase-7 | 55.7 | |
| Caspase-8 | >200 | |
| Caspase-9 | >200 | |
| Ac-DEVD-CHO | Caspase-3 | 0.288 |
| Caspase-7 | 4.48 | |
| Caspase-8 | 0.597 | |
| Caspase-9 | 1.35 |
Data sourced from a study on the structural and functional definition of Ac-DNLD-CHO specificity.[3]
The data clearly shows that while Ac-DEVD-CHO is a potent inhibitor of caspase-3, it also significantly inhibits other caspases, such as caspase-7, -8, and -9.[3] In contrast, Ac-DNLD-CHO exhibits high selectivity for caspase-3, with significantly weaker inhibition of other caspases.[3] This makes the DNLD sequence a more specific tool for studying caspase-3 activity.
Experimental Protocols
To confirm caspase-3 inhibition, a robust and well-defined experimental protocol is essential. The following is a generalized protocol for a caspase-3 activity assay using a fluorogenic substrate and an inhibitor.
Materials
-
Cells induced to undergo apoptosis (and non-apoptotic control cells)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[4]
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[4]
-
Caspase-3 Substrate: this compound (or Ac-DEVD-AMC), typically reconstituted in DMSO[4][5]
-
Known Caspase-3 Inhibitor: Ac-DEVD-CHO, typically reconstituted in DMSO[5][6]
-
96-well black plates suitable for fluorescence assays
-
Fluorometer with excitation at 380 nm and emission detection at 430-460 nm[4][5]
Procedure
-
Cell Lysate Preparation:
-
Culture cells and induce apoptosis in the experimental group.
-
Harvest both apoptotic and non-apoptotic cells.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by incubating with Cell Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the active caspases.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black plate, prepare the following reaction mixtures:
-
Negative Control: Cell lysate from non-apoptotic cells + Assay Buffer + Substrate.
-
Positive Control: Cell lysate from apoptotic cells + Assay Buffer + Substrate.
-
Inhibition Sample: Cell lysate from apoptotic cells + Assay Buffer + Known Inhibitor + Substrate.
-
Blank: Assay Buffer + Substrate (no cell lysate).
-
-
It is recommended to pre-incubate the lysate with the inhibitor for a short period (e.g., 10-15 minutes) before adding the substrate.[7]
-
-
Reaction and Measurement:
-
Add the fluorogenic substrate (e.g., this compound) to all wells to a final concentration of approximately 20 µM.[5]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measure the fluorescence of the released AMC using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[5][8]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Compare the fluorescence signal of the inhibition sample to the positive control. A significant reduction in fluorescence in the presence of the inhibitor confirms caspase-3 inhibition.
-
Visualizing the Process
To better understand the underlying biological pathway and the experimental workflow, the following diagrams are provided.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 3. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. AID 752626 - Inhibition of recombinant human caspase-3 using Ac-LDEVD-AMC as substrate assessed as accumulation of 7-AMC incubated for 10 mins followed by substrate addition measured for 10 mins by fluorimetric analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide: Validating Ac-DNLD-AMC Caspase-3 Assays in Primary Cells vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation and results of the fluorogenic caspase-3 substrate, Ac-DNLD-AMC, in primary cells versus immortalized cell lines. Understanding the inherent differences between these two cell models is critical for the accurate interpretation of apoptosis studies and the successful translation of in vitro findings.
Executive Summary
Primary cells, being freshly isolated from tissues, more closely mimic the physiological state of cells in vivo. In contrast, immortalized cell lines, while offering convenience and reproducibility, often exhibit altered genetic and metabolic profiles. These differences can significantly impact the activity and regulation of key apoptotic enzymes like caspase-3, thereby influencing the outcome of assays utilizing substrates such as this compound. This guide delves into these differences, providing supporting data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their apoptosis assays.
Key Differences: Primary Cells vs. Cell Lines in Apoptosis Assays
The choice between primary cells and cell lines for validating this compound results hinges on a trade-off between physiological relevance and experimental feasibility.
| Feature | Primary Cells | Immortalized Cell Lines |
| Physiological Relevance | High: Retain tissue-specific functions and metabolic pathways.[1][2][3] | Moderate to Low: Genetic and phenotypic drift can alter signaling and metabolic pathways.[1][2][3] |
| Metabolic Activity | More representative of in vivo metabolism, including drug-metabolizing enzymes.[1][2][3] | Often have altered or lower expression of key metabolic enzymes, which can affect drug efficacy and toxicity studies.[1][2][3] |
| Apoptotic Pathway Regulation | Reflects in vivo regulation, which can be complex and tissue-specific. | May have altered expression of pro- and anti-apoptotic proteins, leading to different sensitivities to apoptotic stimuli. |
| Reproducibility | Can exhibit donor-to-donor variability. | High reproducibility and consistency. |
| Lifespan & Availability | Limited lifespan and availability. | Unlimited lifespan and readily available. |
| Cost & Handling | More expensive and require more specialized handling. | Less expensive and generally easier to culture. |
Data Presentation: Comparative Enzyme Expression
The following table summarizes the general differences in the expression of key drug-metabolizing enzymes between primary human hepatocytes and the commonly used hepatoma cell line, HepG2. These differences can influence the cellular response to apoptosis-inducing compounds and should be considered when interpreting caspase-3 activity data.
| Enzyme Family | Primary Human Hepatocytes | HepG2 Cell Line | Implication for Apoptosis Assays |
| Cytochrome P450 (CYPs) | High and diverse expression, reflective of in vivo liver.[1][2][3] | Significantly lower or absent expression of many key CYPs (e.g., CYP3A4, CYP2D6).[1][2][3] | Compounds requiring metabolic activation by these CYPs to induce apoptosis may show reduced efficacy in HepG2 cells. |
| Phase II Enzymes (e.g., UGTs, SULTs) | High and functional expression. | Variable, often lower, expression compared to primary hepatocytes. | Differences in detoxification pathways can alter the net effect of a pro-apoptotic compound. |
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway, activated by both intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades. The following diagram illustrates the central role of caspase-3.
Experimental Protocols: this compound Caspase-3 Assay
The following provides a side-by-side comparison of a typical experimental workflow for measuring caspase-3 activity using this compound in primary human hepatocytes and the HepG2 cell line.
Experimental Workflow Diagram
Detailed Methodologies
Materials:
-
Primary Human Hepatocytes or HepG2 cells
-
Appropriate cell culture medium (e.g., Williams' E Medium for primary hepatocytes, EMEM for HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound substrate (stock solution in DMSO)
-
Caspase-3 Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, 130 mM NaCl, 1% Triton X-100, 10 mM Na4P2O7)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
| Step | Primary Human Hepatocytes | HepG2 Cell Line |
| 1. Cell Culture | Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol. Allow cells to attach and recover for at least 24 hours. | Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow to attach overnight. |
| 2. Induction of Apoptosis | Treat cells with the desired concentration of an apoptosis-inducing agent for the appropriate duration (e.g., 4-6 hours). Include a vehicle control. | Treat cells with the desired concentration of an apoptosis-inducing agent for the appropriate duration (e.g., 6-24 hours). Include a vehicle control. |
| 3. Cell Lysis | Aspirate the medium and wash the cells once with ice-cold PBS. Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes. | Aspirate the medium and wash the cells once with ice-cold PBS. Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes. |
| 4. Caspase-3 Assay | Prepare the reaction mixture by diluting the this compound stock solution in Caspase-3 Assay Buffer to a final concentration of 50 µM. Add 50 µL of the reaction mixture to each well containing the cell lysate. | Prepare the reaction mixture by diluting the this compound stock solution in Caspase-3 Assay Buffer to a final concentration of 50 µM. Add 50 µL of the reaction mixture to each well containing the cell lysate. |
| 5. Incubation & Measurement | Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. | Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. |
| 6. Data Analysis | Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells). Normalize the fluorescence intensity to the protein concentration of the cell lysate for each well. | Subtract the background fluorescence. Normalize the fluorescence intensity to the cell number or protein concentration. |
Conclusion and Recommendations
The validation of this compound caspase-3 assay results requires careful consideration of the cellular model used.
-
For studies requiring high physiological relevance and aiming to predict in vivo responses to drugs, primary cells are the gold standard. However, researchers must account for potential donor variability.
-
For high-throughput screening, initial compound ranking, and mechanistic studies where consistency is paramount, immortalized cell lines are a valuable tool. It is crucial, however, to be aware of their metabolic and signaling differences from primary cells and to validate key findings in a more physiologically relevant system.
Ultimately, a combined approach, using cell lines for initial screening and primary cells for validation of lead candidates, provides a robust strategy for apoptosis research and drug development.
References
A Head-to-Head Comparison of Ac-DNLD-AMC from Different Suppliers for Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals, selecting the right reagents is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the fluorogenic caspase-3 substrate, Ac-DNLD-AMC, from various suppliers. We will delve into key performance metrics, provide detailed experimental protocols, and offer insights to help you make an informed decision for your apoptosis research.
This compound is a highly specific substrate for caspase-3, a key executioner caspase in the apoptotic pathway. Upon cleavage by active caspase-3, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable fluorescent signal. The intensity of this signal is directly proportional to the activity of caspase-3 in the sample. This assay is a cornerstone of apoptosis research, enabling the screening of potential therapeutic compounds and the elucidation of cell death mechanisms.
Supplier Specification Overview
A critical first step in selecting a reagent is to compare the manufacturer's specifications. While many suppliers offer this compound, the purity and formulation can vary, potentially impacting experimental outcomes. Below is a summary of specifications from prominent suppliers.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Formulation | Storage |
| Supplier A | XXX-123 | >98% (HPLC) | 674.65 | Lyophilized powder | -20°C |
| Supplier B | YYY-456 | ≥95% (HPLC) | 674.65 | Lyophilized powder | -20°C |
| Supplier C | ZZZ-789 | >95% (HPLC) | 674.65 | Lyophilized powder, TFA salt | -20°C |
Note: The presence of trifluoroacetic acid (TFA) in some preparations is a remnant of the peptide synthesis and purification process. While generally not interfering with in vitro assays, it can affect the net weight and solubility of the peptide.
Performance Comparison: A Hypothetical Analysis
To illustrate the potential differences in performance between this compound from various suppliers, we present the following illustrative data. These results are based on a standardized in vitro caspase-3 activity assay and are intended to guide researchers in their own evaluation.
| Supplier | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (RFU/min) | Signal-to-Background Ratio | Lot-to-Lot Consistency |
| Supplier A | 10.2 ± 0.8 | 15,800 ± 500 | 25.3 | High |
| Supplier B | 12.5 ± 1.1 | 14,200 ± 650 | 21.8 | Medium |
| Supplier C | 11.8 ± 0.9 | 14,900 ± 550 | 23.1 | High |
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results from a head-to-head study. Researchers are strongly encouraged to perform their own side-by-side comparisons to determine the optimal reagent for their specific experimental conditions.
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological context, the following diagrams were generated.
Caption: The apoptotic signaling cascade leading to the activation of Caspase-3.
Caption: A generalized workflow for comparing this compound from different suppliers.
Caption: A decision-making flowchart for selecting the best this compound supplier.
Detailed Experimental Protocol
This protocol provides a general framework for a fluorometric caspase-3 activity assay using this compound in a 96-well plate format. It is essential to optimize conditions for your specific cell type and experimental setup.
Materials:
-
This compound substrate (from suppliers to be tested)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
Recombinant active caspase-3 (for standard curve and positive control)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader with excitation at ~350 nm and emission at ~450 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized this compound in sterile DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 50 µM).
-
Prepare a serial dilution of recombinant active caspase-3 in assay buffer to generate a standard curve.
-
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Execution:
-
In a 96-well plate, add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well.
-
For the standard curve, add 50 µL of each concentration of the diluted recombinant caspase-3.
-
Include a blank well containing 50 µL of lysis buffer only.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorometric plate reader.
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity versus time to determine the reaction rate (Vmax).
-
Generate a standard curve by plotting the fluorescence of the recombinant caspase-3 standards against their known concentrations.
-
Calculate the specific activity of caspase-3 in your samples from the standard curve and express it as pmol of AMC released per minute per mg of protein.
-
To determine the Michaelis constant (Km), perform the assay with varying concentrations of this compound and plot the initial reaction velocities against the substrate concentration.
-
By following this guide and conducting a thorough in-house evaluation, researchers can confidently select the most suitable this compound supplier for their apoptosis studies, ensuring high-quality and reproducible results.
A Researcher's Guide: Correlating Ac-DNLD-AMC Fluorescence with Morphological Signs of Apoptosis
For researchers in drug development and the life sciences, accurately identifying and quantifying apoptosis is critical. The activation of executioner caspases, such as caspase-3, is a key biochemical hallmark of this programmed cell death pathway. Ac-DNLD-AMC is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. This guide provides a comprehensive comparison of the this compound assay with other common methods for detecting apoptosis, supported by experimental protocols and an understanding of the underlying signaling pathways.
Performance Comparison of Apoptosis Detection Methods
The choice of an apoptosis assay depends on the specific experimental goals, the cell type, and the desired stage of apoptosis to be detected. Below is a comparison of the this compound assay with two other widely used methods: Annexin V staining and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
| Feature | This compound Assay | Annexin V Staining | TUNEL Assay |
| Principle | Cleavage of the substrate by active caspase-3/7, releasing a fluorescent AMC group. | Binding of fluorescently labeled Annexin V to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane. | Enzymatic labeling of the 3'-OH ends of fragmented DNA. |
| Stage of Apoptosis Detected | Mid-stage (coincides with executioner caspase activation). | Early to mid-stage (PS externalization can precede caspase-3 activation). | Late-stage (DNA fragmentation is a later event in the apoptotic cascade). |
| Detection Method | Fluorescence microplate reader, fluorometer, or fluorescence microscope. | Flow cytometry or fluorescence microscopy. | Flow cytometry or fluorescence microscopy. |
| Live/Fixed Cells | Can be used in cell lysates or with cell-permeable versions in live cells. | Primarily for live, unfixed cells. | Typically performed on fixed and permeabilized cells. |
| Advantages | - Direct measure of a key enzymatic activity in the apoptotic pathway.- High sensitivity and specificity for caspase-3.[1] | - Detects an early event in apoptosis.- Widely used and well-characterized. | - Detects a hallmark of irreversible apoptosis.- Can be used on tissue sections. |
| Disadvantages | - May not detect apoptosis in caspase-independent pathways.- Requires cell lysis for the standard assay, losing morphological information. | - Can also stain necrotic cells if the plasma membrane is compromised.- PS exposure can be reversible in some contexts.[2] | - Detects a late-stage event, potentially missing early apoptotic cells.- Can also label cells with DNA damage from other sources.[2] |
Illustrative Quantitative Comparison of Apoptosis Detection
Due to a lack of direct side-by-side quantitative studies comparing this compound with Annexin V and TUNEL assays, the following table presents a hypothetical but representative time-course analysis of apoptosis induction. This illustrates the expected temporal relationship between the signals from each assay.
| Time Post-Apoptosis Induction | % Annexin V Positive | % this compound Fluorescence Positive | % TUNEL Positive |
| 0 hours | < 5% | < 2% | < 1% |
| 2 hours | 25% | 15% | 5% |
| 4 hours | 60% | 55% | 30% |
| 6 hours | 85% | 80% | 70% |
| 8 hours | > 90% (with increasing PI positivity) | > 85% | > 85% |
Note: This data is illustrative and the actual kinetics will vary depending on the cell type, the apoptotic stimulus, and the specific experimental conditions.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay using this compound
This protocol is for measuring caspase-3 activity in cell lysates using a fluorometric microplate reader.
Materials:
-
Cells cultured and treated to induce apoptosis.
-
This compound substrate.
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Induce apoptosis in your cell culture according to your experimental design. Include a negative control of untreated cells.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume to 100 µL with assay buffer.
-
Prepare a 2X working solution of this compound in assay buffer.
-
Add 100 µL of the 2X this compound solution to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence microplate reader.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
Protocol 2: Morphological Assessment of Apoptosis using Hoechst 33342 Staining
This protocol describes the staining of nuclear DNA with Hoechst 33342 to visualize apoptotic morphology.
Materials:
-
Cells cultured on glass coverslips or in optical-quality multi-well plates.
-
Apoptosis-inducing agent.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Hoechst 33342 staining solution (1 µg/mL in PBS).
-
Fluorescence microscope with a DAPI filter set.
Procedure:
-
Seed cells on coverslips or in an appropriate imaging plate and allow them to adhere.
-
Treat cells with an apoptosis-inducing agent for the desired time points.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium or add PBS to the wells of the imaging plate.
-
Visualize the cells using a fluorescence microscope. Healthy cells will have uniformly stained, round nuclei. Apoptotic cells will exhibit condensed and/or fragmented chromatin, resulting in smaller, brighter, and often irregularly shaped nuclei.
-
To correlate with this compound fluorescence, a cell-permeable version of the substrate would be used on live cells prior to fixation and Hoechst staining.
Signaling Pathways and Experimental Workflows
To better understand the biological context of this compound as a marker for apoptosis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Apoptotic signaling pathways leading to caspase-3 activation.
Caption: Experimental workflow for comparing apoptosis detection methods.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
